Technical Documentation Center

Pronethalol-d6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pronethalol-d6

Core Science & Biosynthesis

Foundational

Structural Characterization of Pronethalol-d6 by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comprehensive Guide

Introduction: The Role of Pronethalol-d6 Pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) is a historically significant non-selective β -adrenergic antagonist that laid the groundwork for modern beta-blockers[1]. Alt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Pronethalol-d6

Pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) is a historically significant non-selective β -adrenergic antagonist that laid the groundwork for modern beta-blockers[1]. Although replaced in clinical practice by safer alternatives like propranolol[1], its structural framework remains a cornerstone in cardiovascular pharmacology. In modern bioanalytical and pharmacokinetic (PK) studies, isotopically labeled variants, specifically pronethalol-d6, are extensively utilized as internal standards for LC-MS/MS quantification. These deuterated internal standards are critical for correcting signal variation, sample extraction losses, and matrix-induced ion suppression[2].

The d6-isotopologue features deuteration at the two methyl groups of the isopropylamine moiety, yielding a −CH(CD3​)2​ terminal group. Accurate structural characterization of pronethalol-d6 using Nuclear Magnetic Resonance (NMR) spectroscopy is critical to validate isotopic purity, confirm the site of deuteration, and ensure the absence of hydrogen-deuterium (H/D) scrambling[2].

Mechanistic Basis of Deuterium Isotope Effects in NMR

When replacing hydrogen ( 1H , spin I=1/2 ) with deuterium ( 2H or D , spin I=1 ), the local magnetic environment of the molecule is fundamentally altered. This perturbation manifests in three primary ways:

  • Loss of 1H Signal and Change in Multiplicity : The most obvious effect is the disappearance of the 1H NMR signal for the deuterated nuclei. Furthermore, adjacent protons experience a change in scalar coupling. In pronethalol-d6, the isopropyl methine proton ( −CH(CD3​)2​ ) shifts from a septet (coupled to six protons) to a broad singlet or a poorly resolved multiplet due to the much smaller gyromagnetic ratio of deuterium, which reduces the scalar coupling constant ( 3JHD​≈1 Hz).

  • Isotope Shifts ( Δδ ) in 13C NMR : The heavier deuterium atom lowers the zero-point vibrational energy of the C-D bond, shortening the time-averaged bond length. This increases local electron density, shielding the attached carbon (the α -effect) and adjacent carbons (the β -effect)[3]. The α -isotope shift typically moves the 13C signal upfield by 0.2–0.3 ppm per deuterium atom, while the β -effect is smaller but still observable[3].

  • Carbon-Deuterium Scalar Coupling ( JCD​ ) : The 13C signal of the −CD3​ group splits into a multiplet governed by the 2nI+1 rule. For a −CD3​ group ( n=3,I=1 ), this results in a 7-line multiplet (septet) with a 1JCD​ coupling constant of approximately 19–21 Hz.

IsotopeEffects Root Deuterium Substitution (-CD3 vs -CH3) E1 1H NMR Effects Root->E1 E2 13C NMR Effects Root->E2 E3 2H NMR Effects Root->E3 H1 Loss of CH3 signal (~1.1 ppm) E1->H1 H2 Change in multiplicity of adjacent CH (Septet to Br. Singlet) E1->H2 C1 C-D Splitting (Septet, J~19 Hz) E2->C1 C2 Upfield Isotope Shift (Alpha/Beta Effects) E2->C2 D1 Broad singlet at ~1.1 ppm E3->D1

Figure 1: Mechanistic impact of deuterium incorporation on NMR spectral properties.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute structural confidence, the NMR acquisition must follow a self-validating workflow where 1D and 2D techniques cross-verify the structural assignments[4].

Step 1: Sample Preparation
  • Solvent Selection : Dissolve 15-20 mg of pronethalol-d6 in 0.6 mL of deuterated chloroform ( CDCl3​ ) or dimethyl sulfoxide-d6 ( DMSO−d6​ ). DMSO−d6​ is often preferred for the hydrochloride salt form to ensure complete dissolution and to observe the exchangeable amine/hydroxyl protons[4].

  • Internal Standard : Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm)[4].

Step 2: 1D NMR Acquisition ( 1H , 13C , and 2H )
  • 1H NMR (400 or 600 MHz) : Acquire with a standard 30° pulse, 16-64 scans, and a relaxation delay (D1) of 2 seconds[4]. The critical observation is the absence of the isopropyl methyl doublet at ∼1.1 ppm and the collapse of the isopropyl methine multiplet at ∼2.8 ppm into a broad singlet.

  • 13C{1H} NMR (100 or 150 MHz) : Acquire with inverse-gated decoupling. Use a D1 of 2-3 seconds[4]. The −CD3​ carbons will appear as a low-intensity septet around 22 ppm.

  • 2H NMR (61.4 MHz on a 400 MHz system) : Acquire without lock (or lock on a different nucleus if hardware permits) using CHCl3​ or non-deuterated DMSO as the solvent. A single broad peak at ∼1.1 ppm confirms the presence of the deuterium label at the methyl position.

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY : Validates the connectivity of the naphthyl ring system and the ethanolamine backbone ( −CH(OH)−CH2​−NH− ).

  • HSQC : Correlates protons to their directly attached carbons. The absence of an HSQC cross-peak at δH​∼1.1 / δC​∼22 ppm confirms complete deuteration of the methyl groups.

  • HMBC : Provides long-range ( 2J and 3J ) C-H correlations. The isopropyl methine proton will show HMBC correlations to the −CD3​ carbons, validating the integrity of the isopropylamine group.

Workflow N1 Sample Preparation (Pronethalol-d6 in CDCl3/DMSO-d6) N2 1D NMR Acquisition (1H, 13C, 2H) N1->N2 optimize lock/shim N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 identify connectivity N4 Isotopic Shift & Splitting Analysis (Alpha/Beta Deuterium Effects) N3->N4 map D-substitutions N5 Structural Validation (Confirmation of d6-labeling) N4->N5 final elucidation

Figure 2: Step-by-step NMR characterization workflow for deuterated small molecules.

Quantitative Data & Structural Elucidation

The following tables summarize the expected NMR chemical shifts for pronethalol-d6 compared to its unlabeled counterpart (free base in CDCl3​ ). The causality of the shifts is directly linked to the deuterium isotope effects discussed earlier.

Table 1: 1H NMR Chemical Shift Assignments

PositionUnlabeled Pronethalol δH​ (ppm)Pronethalol-d6 δH​ (ppm)Multiplicity ChangeCausality / Note
Naphthyl (Ar-H)7.40 – 7.90 (7H, m)7.40 – 7.90 (7H, m)NoneUnaffected by distant deuteration.
-CH(OH)-4.85 (1H, dd)4.85 (1H, dd)NoneUnaffected.
-CH2-NH-2.80 – 3.00 (2H, m)2.80 – 3.00 (2H, m)NoneUnaffected.
-CH(CD3)22.85 (1H, septet, J=6.5 Hz)2.85 (1H, br s)Septet Broad SingletLoss of 3JHH​ coupling to methyls; weak 3JHD​ coupling causes broadening.
-CD31.10 (6H, d, J=6.5 Hz)Absent Doublet NoneComplete substitution of 1H with 2H .

Table 2: 13C NMR Chemical Shift Assignments (Aliphatic Region)

PositionUnlabeled Pronethalol δC​ (ppm)Pronethalol-d6 δC​ (ppm)Multiplicity & J-CouplingCausality / Note
-CH(OH)-72.572.5SingletUnaffected.
-CH2-NH-55.255.2SingletUnaffected.
-CH(CD3)248.548.3Singlet (slightly broadened) β -isotope effect (upfield shift ∼0.2 ppm)[3].
-CD323.122.3Septet ( 1JCD​≈19 Hz) α -isotope effect (upfield shift ∼0.8 ppm) and C-D scalar coupling[3].

Conclusion

The structural characterization of pronethalol-d6 relies heavily on the predictable nature of deuterium isotope effects in NMR spectroscopy. By employing a combination of 1D multinuclear experiments ( 1H , 13C , 2H ) and 2D correlation spectroscopy (COSY, HSQC, HMBC), researchers can unequivocally validate the structure, isotopic purity, and specific labeling site of the internal standard. The transition of the isopropyl methyl signals from a prominent 1H doublet to an absent signal, coupled with the emergence of a 13C septet at ∼22.3 ppm, serves as the definitive self-validating proof of successful d6-incorporation.

References

  • COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC. nih.gov. 1

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. nih.gov. 3

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca. 2

  • Enantiopure Naphthodioxane‐Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration Assignment - PMC. nih.gov. 4

Sources

Protocols & Analytical Methods

Method

Advanced Isotope Dilution Mass Spectrometry (IDMS) Protocols Using Pronethalol-d6 for Beta-Adrenergic Antagonist Quantification

Introduction & Mechanistic Overview Beta-adrenergic antagonists (commonly known as beta-blockers) are critical pharmacological agents utilized in the management of cardiovascular conditions, anxiety, and certain tremors....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Beta-adrenergic antagonists (commonly known as beta-blockers) are critical pharmacological agents utilized in the management of cardiovascular conditions, anxiety, and certain tremors. Pronethalol, historically recognized as the first clinical beta-blocker, functions as a non-selective β-adrenergic antagonist[1]. Although its clinical application was eventually discontinued due to adverse effects observed in animal models, its unique structural properties have cemented its role as an invaluable tool in analytical chemistry. Today, it is frequently employed as a reference compound or internal standard (IS) for the quantification of structurally related beta-blockers, such as propranolol, in biological matrices[2][3].

In modern pharmacokinetic, toxicological, and drug development studies, Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for absolute quantification[4]. By utilizing Pronethalol-d6 —a hexadeuterated isotopologue—as the internal standard, analytical scientists can achieve unprecedented accuracy and precision[5].

The Causality of Experimental Choice: Why Pronethalol-d6? During electrospray ionization (ESI) in LC-MS/MS, biological matrices (such as plasma or urine) introduce significant ion suppression or enhancement—a phenomenon known as the "matrix effect." A stable isotope-labeled (SIL) internal standard like Pronethalol-d6 shares the exact physicochemical properties of the target analyte. It co-elutes chromatographically and experiences the exact same matrix effects at the ionization source. Because the mass spectrometer measures the ratio of the analyte to the IS, any signal fluctuation is perfectly normalized. Furthermore, the mass shift of +6 Da ensures there is no isotopic cross-talk or overlap in the quadrupole mass filters.

Biological Context: Beta-Adrenergic Signaling

Pronethalol exerts its effects by competitively binding to beta-adrenergic receptors, which are G-protein-coupled receptors (GPCRs)[6]. This binding inhibits the activation of G-proteins and the downstream adenylyl cyclase/cAMP/PKA signaling cascade. Understanding this pathway is essential for pharmacodynamic studies, where IDMS is used to correlate precise plasma drug concentrations with receptor occupancy and downstream physiological effects.

G Ligand Beta-Agonist / Antagonist (e.g., Pronethalol) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GProtein G-alpha-s Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Beta-adrenergic receptor signaling pathway modulated by pronethalol.

Experimental Protocol: IDMS Workflow

This self-validating protocol details the extraction and LC-MS/MS quantification of beta-blockers using Pronethalol-d6 as the internal standard.

Reagents and Materials
  • Pronethalol-d6 (Internal Standard, >98% isotopic purity)[5].

  • Target Analyte (e.g., Propranolol or Pronethalol reference standard).

  • LC-MS grade Acetonitrile, Methanol, and Water.

  • Formic Acid (0.1% v/v).

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg).

Sample Preparation (Solid Phase Extraction)

Causality: SPE is chosen over simple protein precipitation to concentrate the analyte and actively remove phospholipids, which are the primary culprits of ion suppression in positive ESI mode.

  • Spiking : Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Pronethalol-d6 working solution (100 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Equilibration : Allow the spiked sample to equilibrate at room temperature for 10 minutes. Reasoning: This ensures the IS binds to plasma proteins in a manner identical to the endogenous analyte.

  • Dilution : Dilute the sample with 200 µL of 2% phosphoric acid to disrupt protein binding and ionize the basic amine groups.

  • SPE Conditioning : Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Loading : Load the diluted plasma sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution : Elute the analytes with 1 mL of Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

LC-MS/MS Conditions
  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes and rapid elution.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Ionization : Electrospray Ionization (ESI) in Positive mode.

Workflow Step1 1. Sample Collection (Plasma/Urine) Step2 2. Spike Internal Standard (Pronethalol-d6) Step1->Step2 Step3 3. Sample Extraction (SPE or LLE) Step2->Step3 Step4 4. LC Separation (C18 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Data Analysis (Isotope Ratio) Step5->Step6

Step-by-step workflow for Isotope Dilution Mass Spectrometry (IDMS).

Quantitative Data & MRM Parameters

To ensure high specificity and sensitivity, Multiple Reaction Monitoring (MRM) is utilized. The transition for Pronethalol-d6 incorporates the +6 Da mass shift in the precursor ion, ensuring distinct detection from the unlabeled analyte.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pronethalol230.1171.15020
Pronethalol-d6 (IS)236.1177.15020
Propranolol260.1116.15025

Table 2: Typical IDMS Validation Parameters (Plasma Matrix)

ParameterAcceptance CriteriaTypical Result with Pronethalol-d6
Linearity (R²)> 0.9950.9992
Intra-day Precision (CV%)< 15%4.2% - 6.8%
Inter-day Precision (CV%)< 15%5.1% - 7.5%
Matrix Effect (IS-normalized)85% - 115%98.5%
Extraction RecoveryConsistent across QC levels88% ± 4%

Data Analysis and Self-Validation

The core principle of IDMS relies on the ratio of the peak area of the analyte to the peak area of Pronethalol-d6. Because any loss during extraction or suppression during ionization affects both the unlabeled and labeled compounds equally, the ratio remains constant.

  • Calibration Curve : Plot the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Validation Check : A self-validating protocol requires the inclusion of Quality Control (QC) samples at Low, Mid, and High concentrations. If the calculated concentration of the QCs deviates by more than 15% from their nominal values, the run is rejected, ensuring the absolute trustworthiness of the generated data.

References

  • Isotopically Labeled Biochemicals | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. 5[5]

  • Improved Enantiospecific RP-HPLC Assays for Propranolol in Plasma and Urine with Pronethalol as Internal Standard . Oxford Academic. 2[2]

  • Propranolol plasma concentration versus time profiles after... . ResearchGate. 3[3]

  • GPCR/G Protein . MedChemExpress. 6[6]

  • Pronethalol ((±)-Pronethalo) | β-adrenergic Antagonist . MedChemExpress. 1[1]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry . MDPI.4[4]

Sources

Application

Application Note: Quantitative GC-MS Analysis of β-Blockers Using Pronethalol-d6 as a Stable Isotope Internal Standard

Introduction and Scope The precise quantification of β-adrenergic antagonists (β-blockers) in biological matrices is a critical requirement in clinical toxicology, pharmacokinetics, and anti-doping analysis. Gas chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The precise quantification of β-adrenergic antagonists (β-blockers) in biological matrices is a critical requirement in clinical toxicology, pharmacokinetics, and anti-doping analysis. Gas chromatography-mass spectrometry (GC-MS) remains a gold-standard platform for this purpose due to its high chromatographic resolution and definitive spectral identification 1. However, the structural nature of β-blockers necessitates rigorous sample preparation and derivatization.

This application note details a robust, self-validating GC-MS methodology utilizing Pronethalol-d6 as a stable isotope-labeled internal standard (SIL-IS). By acting as a highly precise surrogate, Pronethalol-d6 normalizes variations in extraction recovery, derivatization kinetics, and mass spectrometric ionization 2.

Experimental Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is imperative to move beyond merely listing steps and instead understand the physicochemical rationale driving the protocol:

  • Stable Isotope Selection (Pronethalol-d6): Pronethalol-d6 contains six deuterium atoms specifically located on the terminal isopropyl moiety [–CH(CD₃)₂]. This specific labeling site is sterically protected and highly resistant to hydrogen-deuterium exchange during aggressive alkaline extractions or acidic derivatizations 3. Because it shares identical physicochemical properties with target β-blockers, it perfectly compensates for matrix-induced signal suppression.

  • Alkaline Liquid-Liquid Extraction (LLE): β-blockers possess secondary amine groups with pKa values ranging from 9.0 to 9.6. Extracting the biological matrix at a physiological pH would result in poor recovery due to ionization. By buffering the matrix to pH 10.0, the amines are driven into their neutral, free-base form, maximizing their partition coefficient into the organic phase 4.

  • Derivatization Chemistry (TFAA): The polar secondary hydroxyl and amine groups of β-blockers cause severe peak tailing, irreversible adsorption on active sites of the GC column, and thermal degradation 5. Derivatization with Trifluoroacetic Anhydride (TFAA) converts these functional groups into di-trifluoroacetyl (di-TFA) derivatives. This lowers the boiling point, enhances thermal stability, and directs Electron Impact (EI) fragmentation to yield highly abundant iminium ions via α-cleavage.

Step-by-Step Methodologies

Sample Preparation & Extraction Protocol

Self-Validation Check: Always process a "Blank Matrix + IS" sample to verify the absence of endogenous isobaric interferences at m/z 174 and m/z 168.

  • Aliquoting: Transfer 1.0 mL of the biological sample (plasma or urine) into a clean 10 mL borosilicate glass centrifuge tube.

  • IS Spiking: Add 50 µL of the Pronethalol-d6 working solution (1.0 µg/mL in methanol). Vortex for 10 seconds to ensure equilibration with matrix proteins.

  • Alkalinization: Add 1.0 mL of 0.5 M Sodium Carbonate buffer (pH 10.0). Vortex briefly.

  • Extraction: Add 4.0 mL of the extraction solvent (Ethyl Acetate/Hexane, 50:50, v/v).

  • Phase Separation: Shake mechanically for 10 minutes at 400 rpm. Centrifuge at 3,000 × g for 5 minutes at 4°C to resolve the emulsion.

  • Transfer & Evaporation: Transfer the upper organic layer to a clean 2 mL silanized glass derivatization vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. (Critical: Ensure zero residual moisture, as water rapidly hydrolyzes TFAA).

Derivatization Protocol
  • Reagent Addition: To the completely dried extract, add 50 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal the vial tightly with a PTFE-lined screw cap. Incubate in a dry heating block at 60°C for exactly 30 minutes.

  • Quenching & Drying: Remove the vial, allow it to cool to room temperature, and evaporate the excess TFAA and by-product trifluoroacetic acid under a nitrogen stream. (Caution: Do not over-dry; stop the nitrogen flow immediately once the solvent disappears to prevent loss of the volatile di-TFA derivatives).

  • Reconstitution: Reconstitute the residue in 100 µL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial equipped with a 150 µL micro-insert.

Workflow S1 Biological Sample (Plasma/Urine) S2 Spike SIL-IS (Pronethalol-d6) S1->S2 S3 Alkaline LLE (pH 10 Buffer + Ethyl Acetate) S2->S3 S4 Organic Phase Extraction & N2 Evaporation S3->S4 S5 Derivatization (TFAA, 60°C, 30 min) S4->S5 S6 Reconstitution (Ethyl Acetate) S5->S6 S7 GC-MS Analysis (EI-SIM Mode) S6->S7

Workflow for the extraction and TFAA derivatization of β-blockers prior to GC-MS analysis.

GC-MS Analytical Parameters & Data Presentation

Instrumental Setup
  • Column: Fused silica capillary column (5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity), constant flow mode at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature set to 250°C.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Table 1: GC Oven Temperature Program

StepRamp Rate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202000.0
Ramp 2102803.0
Total Run Time 17.0
Mass Spectrometry (EI-SIM) and Fragmentation Mechanics

Under EI conditions, the di-TFA derivatives of β-blockers undergo a highly predictable α-cleavage between the carbon bearing the derivatized hydroxyl group and the carbon bearing the derivatized amine. For Pronethalol-d6, the charge is predominantly retained on the nitrogen-containing fragment, yielding a base peak iminium ion at m/z 174 . The unlabeled analog yields m/z 168 .

Fragmentation M Pronethalol-d6 di-TFA [M]+ m/z 427 F1 Iminium Ion [CH2=N(TFA)-CH(CD3)2]+ m/z 174 (Target) M->F1 α-Cleavage (Charge on N) F2 Naphthyl-Oxonium Ion [Ar-CH(OTFA)]+ m/z 253 (Qualifier) M->F2 α-Cleavage (Charge on O)

Primary EI-MS fragmentation pathway of Pronethalol-d6 di-TFA derivative via α-cleavage.

Table 2: Selected Ion Monitoring (SIM) Parameters

AnalyteDerivative FormulaMolecular WeightTarget Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)
PronethalolC₁₉H₁₇F₆NO₃421168 253421
Pronethalol-d6 (IS) C₁₉H₁₁D₆F₆NO₃ 427 174 253 427
PropranololC₂₀H₁₉F₆NO₃451168 283451

System Suitability Note: Due to the inverse isotope effect in high-resolution capillary GC, Pronethalol-d6 will elute approximately 0.01 to 0.03 minutes earlier than unlabeled Pronethalol. This slight retention time shift is a normal and self-validating indicator of successful isotopic separation.

Sources

Method

Application Note: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) Fragmentation Pathways of Pronethalol and Pronethalol-d6

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Assay Developers Document Type: Technical Application Note & Methodological Protocol Introduction and Analytical Context Pronethalol (2-isopropyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Assay Developers Document Type: Technical Application Note & Methodological Protocol

Introduction and Analytical Context

Pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) holds historical significance as one of the first clinically investigated non-selective β-adrenergic antagonists. In contemporary drug metabolism and pharmacokinetics (DMPK) research, pronethalol and its isotopologues are frequently utilized as model compounds for studying the behavior of arylethanolamines.

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting matrix effects and ionization fluctuations . Pronethalol-d6, which incorporates six deuterium atoms on the terminal methyl groups of the isopropyl moiety (–CH(CD₃)₂), serves as an ideal internal standard . This application note details the mechanistic fragmentation pathways of pronethalol and pronethalol-d6 under electrospray ionization collision-induced dissociation (ESI-CID) and provides a self-validating protocol for bioanalytical quantification.

Mechanistic Principles of Fragmentation

Understanding the exact bond-cleavage mechanisms during CID is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. The fragmentation of β-blockers under ESI positive mode is highly predictable due to the presence of the basic secondary amine .

Ionization and Charge Localization

During positive electrospray ionization (ESI+), protonation occurs preferentially at the secondary amine nitrogen, as it is the most basic site on the pronethalol molecule (pKa ~9.6). This yields an abundant precursor ion [M+H]+ at m/z 230.15 for unlabeled pronethalol and m/z 236.19 for pronethalol-d6.

Pathway A: The Dominant Alpha-Cleavage (Self-Validating Mass Shift)

When the [M+H]+ precursor is subjected to CID using an inert collision gas (e.g., Argon), the internal energy drives a heterolytic or homolytic cleavage of the C–C bond alpha to the nitrogen atom (between the hydroxyl-bearing carbon and the amine-bearing carbon).

  • Causality: This specific bond breaks because the resulting fragment is a highly stable iminium ion [CH2​=NH–CH(CH3​)2​]+ , stabilized by resonance and hyperconjugation from the isopropyl group.

  • Validation via Isotope Shift: For unlabeled pronethalol, this iminium ion appears at m/z 72.08 . For pronethalol-d6, because the deuterium atoms are located on the isopropyl methyls, the fragment shifts exactly by +6 Da to m/z 78.12 . This perfect +6 Da shift acts as a self-validating diagnostic tool, confirming the atomic composition of the product ion and ensuring no isobaric background interference is being monitored.

Pathway B: Dehydration

A secondary, less intense pathway involves the loss of a water molecule (-18 Da). The protonated amine can transfer a proton to the adjacent hydroxyl group, creating a good leaving group ( H2​O ). The loss of water generates a resonance-stabilized naphthyl-vinyl carbocation at m/z 212.14 (unlabeled) and m/z 218.18 (d6).

MS_Pathway cluster_0 Precursor Ions (ESI+) cluster_1 Primary Product Ions (CID) P1 Pronethalol [M+H]+ m/z 230.15 A1 Iminium Ion m/z 72.08 P1->A1 Alpha-Cleavage B1 [M+H - H2O]+ m/z 212.14 P1->B1 -H2O P2 Pronethalol-d6[M+H]+ m/z 236.19 A2 d6-Iminium Ion m/z 78.12 P2->A2 Alpha-Cleavage B2 [d6-M+H - H2O]+ m/z 218.18 P2->B2 -H2O

MS/MS fragmentation pathways comparing Pronethalol and its d6-isotopologue.

Quantitative Data and MRM Parameters

To translate these mechanistic insights into a functional assay, the quantitative data must be programmed into the triple quadrupole mass spectrometer. Table 1 summarizes the exact monoisotopic masses, while Table 2 provides the optimized MRM parameters.

Table 1: Exact Mass Summary of Precursor and Product Ions

CompoundFormulaPrecursor [M+H]+ Alpha-Cleavage IonDehydration Ion
Pronethalol C15​H19​NO 230.154572.0813212.1434
Pronethalol-d6 C15​H13​D6​NO 236.192278.1190218.1810

Table 2: Optimized MRM Transitions and Collision Energies (CE)

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
Pronethalol230.1572.10507025Quantifier
Pronethalol230.15212.10507015Qualifier
Pronethalol-d6236.2078.10507025IS Quantifier

Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and should be fine-tuned. The higher CE for the m/z 72/78 fragments reflects the energy required to break the C-C backbone.

Experimental Bioanalytical Protocol

The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking Pronethalol-d6 directly into the raw biological matrix, any subsequent loss of analyte during extraction, or signal suppression during ionization, is perfectly mirrored by the IS, making the assay self-validating.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Pronethalol-d6 working solution (100 ng/mL in 50% Methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same recovery thermodynamics as the endogenous analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: ACN denatures plasma proteins, while the acidic environment disrupts protein-drug binding, ensuring total analyte release.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality for Formic Acid: Maintaining the eluent pH (~2.7) well below the analyte's pKa (~9.6) ensures >99% of the pronethalol molecules are pre-ionized in solution, which drastically increases the efficiency of [M+H]+ generation in the ESI source.

Mass Spectrometry (ESI-MS/MS)
  • Source Temperature: 450°C (Optimized for rapid desolvation of the 0.4 mL/min flow).

  • Ion Spray Voltage: +4500 V.

  • Collision Gas: Argon at 1.5 mTorr.

Workflow Step1 1. Sample Preparation Protein Precipitation & d6-IS Spiking Step2 2. LC Separation C18 Column, 0.1% FA / ACN Gradient Step1->Step2 Step3 3. ESI(+) Ionization Desolvation & Amine Protonation Step2->Step3 Step4 4. Tandem MS (MRM) CID of m/z 230.15 & 236.19 Step3->Step4 Step5 5. Data Processing Peak Integration & Ratio Analysis Step4->Step5

Step-by-step LC-MS/MS workflow for pronethalol quantification using a d6-internal standard.

Conclusion

The tandem mass spectrometric analysis of pronethalol relies heavily on the predictable alpha-cleavage of its arylethanolamine backbone. By utilizing Pronethalol-d6, analytical scientists can leverage the +6 Da mass shift (m/z 72 → 78) to unambiguously validate the fragmentation pathway. Implementing this stable-isotope labeled internal standard alongside optimized acidic chromatographic conditions yields a robust, self-validating MRM assay capable of overcoming complex matrix suppression in pharmacokinetic studies.

References

  • B. L. Ackermann et al. "Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization." Rapid Communications in Mass Spectrometry, 1999, 13(16), 1671-1679. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deuterium Exchange in Pronethalol-d6 During Extraction

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently overlooked, phenomenon in LC-MS/MS bioanalysis: Hydrogen/Deuterium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently overlooked, phenomenon in LC-MS/MS bioanalysis: Hydrogen/Deuterium (H/D) back-exchange .

While deuterated internal standards (IS) like pronethalol-d6 are considered the "gold standard" for correcting variability in sample preparation and matrix effects[1], their isotopic stability is not absolute. Under specific extraction conditions, deuterium atoms can be replaced by hydrogen from the solvent or matrix, compromising quantitative accuracy[2]. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to resolve this issue.

Mechanistic Overview: The Causality of Back-Exchange

Pronethalol is a non-selective β-adrenergic antagonist[3]. Its isotopically labeled counterpart, pronethalol-d6 (Molecular Formula: C15​H13​D6​NO , MW: 235.35)[4], is widely utilized to track molecular dynamics and correct for ionization variability[5].

However, the assumption that a deuterated IS behaves as a static, inert reference is flawed. Deuterium exchange is a dynamic chemical process driven by acid-base catalysis and solvent proton availability [6].

  • The pH Catalyst: The rate of D-H exchange is highly pH-dependent[2]. Because pronethalol is a basic amine (pKa ~9.5), Liquid-Liquid Extraction (LLE) protocols often utilize highly basic conditions (pH > 10.5) to ensure the molecule is un-ionized for optimal organic partitioning. These extreme pH environments catalyze the abstraction of deuterium at susceptible carbon centers, forming transient intermediates that rapidly reprotonate.

  • The Protic Proton Pool: If this high-pH extraction occurs in the presence of protic solvents (e.g., water, methanol, ethanol), the surrounding environment provides a massive molar excess of exchangeable hydrogen atoms[2]. When the intermediate reprotonates, it incorporates H instead of D , converting pronethalol-d6 ( m/z 236) into pronethalol-d5 ( m/z 235), and eventually down to the unlabeled native analyte ( m/z 230).

Mechanism N1 Pronethalol-d6 (m/z 236) N2 Protic Solvent Environment (H2O / MeOH) N1->N2 N3 Acid/Base Catalysis (Extreme pH during SPE/LLE) N2->N3 N4 Labile D-H Transition (Isotope Scrambling) N3->N4 N5 Pronethalol-d5 to d0 (m/z 235 to 230) N4->N5 Back-Exchange

Mechanism of extraction-induced H/D back-exchange in protic environments.

Diagnostic Workflow & Data Insights

When back-exchange occurs, it manifests as a loss of the IS signal and an artificial inflation of the native analyte signal (crosstalk), leading to severe quantitative bias[1]. The following workflow isolates whether the signal loss is due to true chemical exchange, or merely differential matrix effects/ion suppression.

G A Observe IS Signal Loss or Analyte Overestimation B Evaluate Isotopic Distribution (Scan m/z 230-236) A->B C Are M-1 to M-6 peaks increasing? B->C D H/D Back-Exchange Confirmed C->D Yes E Matrix Effect or Ion Suppression C->E No F Run Neat Solvent Control Experiment D->F G Optimize Extraction pH (Target pH 4-8) F->G pH Extreme H Switch to Aprotic Extraction Solvents F->H Protic Solvent

Diagnostic decision tree for isolating pronethalol-d6 isotopic instability.

Quantitative Impact of Extraction Parameters

To illustrate the causality of extraction conditions on isotopic stability, consider the following validation data demonstrating how pH and temperature drive the exchange rate[2]:

Extraction MethodSolvent System (Organic : Aqueous)Aqueous pHEvaporation TempObserved D-Exchange (%)
Protein PrecipitationAcetonitrile : Plasma (3:1)~7.4 (Native)40°C< 1.0%
LLE (Optimized)MTBE : Buffer8.540°C2.4%
LLE (Aggressive)Ethyl Acetate : NH4​OH 11.0 40°C18.5%
LLE (Aggressive + Heat)Ethyl Acetate : NH4​OH 11.0 60°C 34.2%
SPE (Strong Cation)MeOH Elution w/ 5% NH4​OH >11.0 50°C27.8%

Self-Validating Experimental Protocols

To ensure scientific integrity, any modification to your sample preparation must be validated. Implement the following step-by-step methodologies to troubleshoot and eliminate back-exchange.

Protocol 1: Isolation of Chemical Exchange vs. Matrix Effects

Objective: Determine if the deuterium labels are exchanging with protons from the sample matrix or if the signal loss is due to ion suppression[1].

  • Preparation of Set A (Neat Solvent): Spike pronethalol-d6 into a neat, aprotic solvent (e.g., pure acetonitrile).

  • Preparation of Set B (Matrix): Spike pronethalol-d6 into a blank sample matrix (e.g., plasma, urine)[1].

  • Incubation: Subject both sets to the exact time, temperature, and pH conditions of your current extraction protocol[1].

  • Full Scan Analysis: Bypass the MRM method. Perform a full MS1 scan (or SIM) from m/z 228 to 240.

  • Interpretation:

    • If the m/z 236 peak decreases and m/z 230-235 peaks increase in both sets, the extraction chemistry (pH/solvent) is causing the exchange.

    • If the shift only occurs in Set B, matrix-specific components (e.g., residual enzymes or specific matrix pH shifts) are responsible.

Protocol 2: Optimized LLE Workflow for Isotopic Preservation

Objective: Extract pronethalol efficiently while suppressing acid/base catalyzed H/D exchange.

  • Sample Buffering: Instead of using raw NaOH or NH4​OH , buffer the plasma sample to pH 8.5 - 9.0 using a 0.1 M Ammonium Bicarbonate buffer. This is close enough to the pKa of pronethalol to allow partitioning, but low enough to prevent aggressive base-catalyzed exchange.

  • Solvent Selection: Add 4 volumes of an aprotic extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate 50:50). Avoid using alcohols (like Butanol) which act as protic donors[2].

  • Extraction: Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C (lower temperatures reduce exchange kinetics)[2].

  • Evaporation: Transfer the organic layer to a clean plate. Evaporate under nitrogen at a maximum of 35°C . Storage of deuterated compounds in extreme acid/base solutions or under high heat must be strictly avoided[7].

  • Reconstitution: Reconstitute in an aprotic-rich mobile phase (e.g., 90% Acetonitrile / 10% Water with 0.1% Formic Acid).

Frequently Asked Questions (FAQs)

Q: Why is my pronethalol-d6 signal decreasing, but my blank matrix shows a massive peak at the native pronethalol transition? A: This is the hallmark of severe H/D back-exchange. The deuterium atoms on the IS are being replaced by hydrogen during extraction, converting your IS into the native unlabeled analyte. This generates a false-positive signal in your blanks and artificially inflates the measured concentration of your actual samples[1].

Q: Can I solve this by simply switching to a 13C or 15N labeled internal standard? A: Yes. Unlike deuterium, 13C and 15N isotopes are incorporated into the skeletal backbone of the molecule and do not undergo chemical exchange[8]. However, the de novo synthesis of 13C -labeled standards is highly complex and significantly more expensive than deuterium exchange synthesis[6]. Optimizing your extraction protocol is usually the more cost-effective first step.

Q: Does the "Deuterium Isotope Effect" contribute to this problem? A: The deuterium isotope effect primarily causes a slight chromatographic retention time shift between the native analyte and the deuterated IS, leading to "differential matrix effects"[1]. While it does not cause back-exchange, if back-exchange occurs, the newly formed pronethalol-d5 or -d4 will elute at slightly different times, further complicating peak integration and matrix suppression corrections.

Q: I use Solid-Phase Extraction (SPE). How do I prevent exchange during the elution step? A: SPE elution for basic drugs often utilizes 2-5% Ammonium Hydroxide in Methanol. This is a worst-case scenario: high pH combined with a protic solvent at room temperature. To mitigate this, elute with Acetonitrile (aprotic) instead of Methanol, and reduce the NH4​OH concentration to the absolute minimum required for elution (e.g., 0.5%), immediately neutralizing the eluate post-extraction.

References

  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS". MDPI. [Link]

  • ResearchGate. "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry". ResearchGate. [Link]

  • Pharmaffiliates. "Miscellaneous-impurities: (+/-)-Pronethalol-d6". Pharmaffiliates. [Link]

Sources

Optimization

Technical Support Center: Improving Solid Phase Extraction (SPE) Recovery for Pronethalol-d6

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid phase extraction (SPE) of pronethalol-d6. As an internal standard, achieving high and consistent recovery of pronethalol-d6 is paramount for accurate and reproducible quantification of pronethalol in biological matrices. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of separation science.

Troubleshooting Guide

This section addresses specific, common problems encountered during SPE method development for pronethalol-d6.

Q1: Why is my pronethalol-d6 recovery low and inconsistent?

A: Low and variable recovery is the most common issue in SPE and typically points to a mismatch between the analyte's chemistry and the SPE protocol parameters.[1] For pronethalol-d6, the root cause often lies in one of three areas: suboptimal pH, an inappropriate wash step, or incomplete elution.

Scientific Rationale: Pronethalol is a weakly basic compound with a pKa around 9.5 and is moderately lipophilic (hydrophobic).[2][3] Its deuterated form, pronethalol-d6, shares these properties. This means its charge state is highly dependent on pH, which in turn governs its interaction with the SPE sorbent.[4][5] Inconsistency often arises from uncontrolled pH or variations in technique, such as allowing the sorbent bed to dry out or using an incorrect sample loading flow rate.[1][6]

Troubleshooting Protocol: The Mass Balance Experiment To pinpoint where the loss is occurring, you must perform a systematic mass balance study. This involves collecting and analyzing every fraction of the SPE process.[7]

Step-by-Step Protocol:

  • Prepare a Spiked Sample: Fortify a blank matrix sample with a known concentration of pronethalol-d6.

  • Process the Sample: Apply your current SPE protocol.

  • Collect All Fractions:

    • Flow-through: The sample liquid that passes through the cartridge during the loading step.

    • Wash Eluate(s): The liquid(s) collected from each wash step.

    • Final Eluate: The intended final extract containing your analyte.

  • Analyze All Fractions: Quantify the amount of pronethalol-d6 in each collected fraction using your LC-MS/MS method.

  • Interpret the Results:

    • Analyte in Flow-through: Indicates poor retention. The sorbent is not capturing the analyte effectively during the sample load. See solutions in Q2.

    • Analyte in Wash Eluate: The wash step is too aggressive and is stripping the analyte from the sorbent. See solutions in Q2.

    • Analyte Not Detected or Low in All Fractions: This could indicate irreversible binding to the sorbent, degradation of the analyte on the column, or non-specific binding to labware.[4][7]

    • Analyte Primarily in Final Eluate (but recovery still low): This points to an inefficient elution step. See solutions in Q3.

Diagram: Systematic Troubleshooting Workflow

G cluster_protocol SPE Protocol Steps cluster_fractions Collected Fractions for Analysis cluster_diagnosis Diagnosis start Spiked Sample load 1. Load Sample start->load wash 2. Wash Sorbent load->wash ft Flow-Through load->ft Collect elute 3. Elute Analyte wash->elute we Wash Eluate wash->we Collect fe Final Eluate elute->fe Collect d1 Poor Retention ft->d1 Analyte Found Here d2 Premature Elution we->d2 Analyte Found Here d3 Incomplete Elution fe->d3 Recovery Still Low

Caption: Mass balance approach to diagnose analyte loss.

Q2: I see pronethalol-d6 in my flow-through or wash eluate. How do I prevent this loss?

A: This indicates that the retention of pronethalol-d6 on the sorbent is insufficient under your current loading or washing conditions. The fix is to enhance the analyte-sorbent interaction, primarily by adjusting pH or modifying solvent strength.

Scientific Rationale:

  • For Reversed-Phase Sorbents (e.g., C18, HLB): Retention is based on hydrophobic interactions. While pronethalol is hydrophobic, its protonated (charged) form is more polar and may have a reduced affinity for the non-polar sorbent. To maximize retention, you want to promote the neutral form or ensure the sample matrix is not too high in organic content.

  • For Mixed-Mode Cation Exchange Sorbents (e.g., SCX, WCX): Retention relies on both hydrophobic and ionic interactions. For the ionic interaction to occur, the basic pronethalol-d6 must be in its positively charged (protonated) state, and the sorbent must have a negative charge.

Solutions to Improve Retention:

  • Adjust Sample pH (Most Critical):

    • For Mixed-Mode Cation Exchange: Adjust the sample pH to be at least 2 units below the pKa of pronethalol-d6 (~9.5). A pH of 4-6 is ideal to ensure the analyte is fully protonated (positively charged) and can bind ionically to the negatively charged sorbent.[8]

    • For Reversed-Phase: Adjusting the sample pH to be 2 units above the pKa (>11) would neutralize the molecule, maximizing hydrophobic retention.[9] This is often practical for urine samples but can be problematic for plasma as high pH may cause protein precipitation. A common strategy is to load at a slightly basic pH (e.g., 9.0) where there is a good balance of retention.[9]

  • Modify the Wash Solvent:

    • Your wash solvent may be too strong, behaving like an eluting solvent.[4]

    • For Reversed-Phase: The wash step should be primarily aqueous to remove polar interferences. If you are using an organic solvent in your wash (e.g., 5% methanol), try reducing the percentage or switching to a purely aqueous wash buffer.

    • For Mixed-Mode: You can use a two-step wash. First, an acidic aqueous wash (e.g., 0.1% formic acid in water) to remove neutral and basic interferences that are not strongly retained. Second, a wash with a non-polar organic solvent (e.g., methanol or acetonitrile) to remove hydrophobic interferences while maintaining the strong ionic retention of the protonated pronethalol-d6.

  • Check Sample Loading Conditions:

    • Ensure the sample is not excessively diluted with a strong organic solvent before loading.

    • Control the flow rate during loading to ~1-2 mL/min to allow sufficient time for the analyte-sorbent interaction to occur.[1][10]

Q3: My mass balance shows the analyte is retained, but I can't elute it effectively. What should I change?

A: This is a common problem indicating your elution solvent is not strong enough to disrupt the analyte-sorbent interactions. The solution involves increasing the solvent strength and/or modifying the pH to neutralize the analyte.[1][11]

Scientific Rationale: Elution is the reverse of retention. To release the analyte, you must introduce a solvent that either has a stronger affinity for the sorbent or, more effectively, changes the analyte's chemical state so it no longer binds to the sorbent.[10]

Solutions to Improve Elution:

  • Modify Elution Solvent pH (Most Critical for Mixed-Mode):

    • For Mixed-Mode Cation Exchange: The key is to neutralize the pronethalol-d6. By using a basic elution solvent (pH > 11.5, or at least 2 units above the pKa), the analyte's amine group is deprotonated, breaking the strong ionic bond with the sorbent. A common and effective eluent is 5% ammonium hydroxide in methanol or acetonitrile.[1]

    • For Reversed-Phase: If retention is very strong, adding a small amount of acid (e.g., 0.1-1% formic acid) to the organic elution solvent can sometimes help by protonating silanol groups on silica-based sorbents, but for a basic compound like pronethalol, a basic modifier is often more effective to ensure it is fully deprotonated and less polar.[12]

  • Increase Organic Solvent Strength:

    • If using methanol, try switching to or adding isopropanol, which is a stronger solvent in reversed-phase systems.

    • Increase the percentage of organic solvent in your eluent (e.g., from 70% to 90-100%).[11]

  • Increase Elution Volume:

    • You may not be using enough solvent to completely wash the analyte from the sorbent bed.[1] Try increasing the elution volume in increments (e.g., from 1x 1 mL to 2x 1 mL) and analyze the fractions separately to see if more analyte is recovered in the second elution.[10]

Q4: My final extract shows significant ion suppression in LC-MS/MS analysis. How can my SPE protocol help?

A: Ion suppression is a matrix effect where co-eluting endogenous compounds (like phospholipids from plasma) interfere with the ionization of the target analyte in the mass spectrometer source, leading to a loss of signal.[13][14] A more selective SPE method is the best way to remove these interferences before analysis.

Scientific Rationale: The goal of SPE is not just analyte recovery, but also sample cleanup. Different SPE mechanisms offer different levels of selectivity. Mixed-mode SPE is generally more selective than reversed-phase alone because it uses two distinct retention mechanisms (hydrophobic and ionic), allowing for more rigorous and specific wash steps to remove interferences.[1]

Solutions to Reduce Matrix Effects:

  • Switch to a Mixed-Mode Sorbent: A mixed-mode strong cation exchange (SCX) sorbent is highly recommended for basic compounds like pronethalol-d6 when analyzing plasma. It allows you to use a strong organic wash (e.g., 100% methanol) to remove phospholipids and other hydrophobic interferences while the analyte remains strongly bound via ionic interactions.[15]

  • Optimize the Wash Step: This is the most critical step for cleanup.

    • On a reversed-phase sorbent, experiment with a wash solvent that is as strong as possible without eluting the analyte. This might be a mix of aqueous buffer and a small amount of organic solvent (e.g., 20% methanol).

    • On a mixed-mode sorbent, use a multi-step wash: first, an acidic wash (e.g., 2% formic acid in water), followed by a strong organic wash (e.g., 100% methanol). This combination removes a wide range of interferences.

  • Consider Phospholipid Removal Plates: If phospholipids are the primary cause of suppression, specialized SPE plates designed specifically for their removal can be used as a standalone cleanup step or in conjunction with another SPE method.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pronethalol-d6 I need to consider?

A: The properties of pronethalol-d6 are nearly identical to pronethalol, which is a structural isomer of the well-characterized beta-blocker, propranolol. These properties are fundamental to designing a successful SPE method.

PropertyApproximate ValueImplication for SPESource
Chemical Class Secondary Amine, Beta-BlockerContains a basic nitrogen atom.[16]
pKa (Strongest Basic)9.5 - 9.7The molecule is positively charged at pH < 7.5 and neutral at pH > 11.5. This is the key to controlling retention and elution on ion-exchange sorbents.[2][8][16]
logP (Octanol/Water)3.0 - 3.5Moderately lipophilic/hydrophobic. This property enables retention on reversed-phase (C18, HLB) sorbents.[2][3][17]
Molecular Weight ~265.4 g/mol (for d6)Small molecule suitable for standard SPE and LC-MS analysis.[2]
Q2: Which type of SPE sorbent is best for pronethalol-d6?

A: Both reversed-phase (RP) and mixed-mode cation exchange (MCX) sorbents can be used, but mixed-mode cation exchange generally provides superior selectivity and cleaner extracts , especially from complex matrices like plasma.[1][15]

Sorbent TypeRetention MechanismProsCons
Reversed-Phase (e.g., C18, polymeric HLB)Hydrophobic interactions.Simple, widely applicable.Lower selectivity; may not remove all matrix interferences that have similar hydrophobicity.[1]
Mixed-Mode Cation Exchange (e.g., SCX, WCX)Hydrophobic + Ionic interactions.Highly selective for basic compounds. Allows for aggressive wash steps to produce very clean extracts, reducing ion suppression.[15]Requires precise pH control during the load, wash, and elution steps.

Recommendation: Start with a polymeric mixed-mode strong cation exchange (SCX) sorbent for robust and clean extraction from biological fluids.

Q3: How does pH control the retention and elution of pronethalol-d6?

A: pH is the most powerful tool in developing an SPE method for an ionizable compound like pronethalol-d6. By controlling pH, you control the charge state of the molecule, which dictates how it interacts with the sorbent.

Diagram: pH-Dependent SPE Mechanism

G cluster_analyte Pronethalol-d6 State cluster_sorbent Sorbent Interaction Analyte Pronethalol-d6 (pKa ≈ 9.5) Low pH (e.g., 4.0) High pH (e.g., 12.0) State R-NH2+-R' (Cationic) R-NH-R' (Neutral) Analyte:f0->State:f0 Analyte:f1->State:f1 MCX Mixed-Mode Cation Exchange (MCX) Ionic Bond (Strong) Hydrophobic (Weak) State:f0->MCX:f0 BIND (Load/Wash) State:f1->MCX:f0 RELEASE (Elute) RP Reversed-Phase (RP) Hydrophobic (Weak) Hydrophobic (Strong) State:f1->RP:f1 BIND (Load/Wash) State:f0->RP:f1 RELEASE (Elute)

Caption: Control of pronethalol-d6 interaction with SPE sorbents via pH adjustment.

  • To Retain (BIND):

    • On a Mixed-Mode Cation Exchange sorbent, use a low pH (e.g., pH 4-6). This makes pronethalol-d6 positively charged, enabling a strong ionic bond with the negatively charged sorbent.

    • On a Reversed-Phase sorbent, use a high pH (e.g., pH > 11). This makes pronethalol-d6 neutral, maximizing its hydrophobic character for strong binding to the non-polar sorbent.[9]

  • To Elute (RELEASE):

    • From a Mixed-Mode Cation Exchange sorbent, use a high pH elution solvent (e.g., 5% NH4OH in MeOH). This neutralizes the analyte, breaking the ionic bond and allowing it to be released.

    • From a Reversed-Phase sorbent, use a strong organic solvent. If the analyte was retained in its neutral form, elution is straightforward. If it was retained in its charged form (at lower pH), using an acidic mobile phase can sometimes aid elution.

Q4: What is a good starting point for a generic SPE protocol for pronethalol-d6 from plasma?

A: The following protocol using a mixed-mode strong cation exchange (SCX) polymeric sorbent is a robust and scientifically sound starting point for method development.

Protocol: Starting Method for Pronethalol-d6 using Mixed-Mode SCX SPE

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and ensures the pronethalol-d6 is fully protonated.

  • Condition:

    • Pass 1 mL of methanol through the SCX cartridge.

  • Equilibrate:

    • Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.[6]

  • Load:

    • Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences):

    • Wash with 1 mL of 2% formic acid in water. This removes salts and polar matrix components.

  • Wash 2 (Non-Polar Interferences):

    • Wash with 1 mL of methanol. This is a key step to remove hydrophobic interferences like phospholipids that cause ion suppression.

  • Elute:

    • Elute the pronethalol-d6 with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, breaking the ionic bond and allowing for efficient elution.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

    • Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

This protocol is a starting point. Validation is required, and further optimization of wash and elution solvent volumes and compositions may be necessary to achieve the desired recovery and cleanliness for your specific application.[15]

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • The Reason of Poor Sample Recovery When Using SPE. Hawach.
  • Understanding and Improving Solid-Phase Extraction.
  • Why Is Your SPE Recovery So Low?. ALWSCI.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.
  • Propranolol | C16H21NO2 | CID 4946. PubChem - NIH.
  • Influence of Chemical Enhancers and Iontophoresis on the In Vitro Transdermal Permeation of Propranolol: Evaluation by Derm
  • Selective solid phase extraction of propranolol on multiwell membrane filter plates modified with molecularly imprinted polymer. Analyst (RSC Publishing).
  • Structural and Pharmacological Insights into Propranolol: An Integr
  • Pre-concentration and Sensitive Determination of Propranolol and Metoprolol Using Dispersive Solid-Phase Microextraction and High-Performance Liquid Chromatography in Biological, Wastewater, and Pharmaceutical Samples. Chemical Methodologies.
  • Showing Compound Propranolol (FDB022707). FooDB.
  • pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion. PMC.
  • Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. PubMed.
  • Chemical Properties of Propranolol (CAS 525-66-6). Cheméo.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Buffer and pH effects on propranolol binding by human albumin and alpha 1-acid glycoprotein. PubMed.
  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. MDPI.
  • Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. Prime Scholars.
  • Rapid and sensitive analysis of trace β-blockers by magnetic solid-phase extraction coupled with Fourier transform ion cyclotron resonance mass spectrometry. PMC.
  • Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. PubMed.
  • A comparison of β-blockers separation on C18 and new generation C28 columns in human plasma.
  • SPE Method Development Tips and Tricks. Agilent.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study.
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI.
  • Exploring the pH-Responsive Interaction of β-Blocker Drug Propranolol with Biomimetic Micellar Media: Fluorescence and Electronic Absorption Studies. PubMed.
  • Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chrom
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chrom
  • Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
  • Influence of pH on the uptake and toxicity of β-blockers in embryos of zebrafish, Danio rerio. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Optimization of solid-phase-extraction cleanup and validation of quantitative determination of eugenol in fish samples by gas chromatography–tandem mass spectrometry.

Sources

Troubleshooting

pronethalol-d6 degradation and long-term storage stability issues

An In-Depth Technical Guide to Pronethalol-d6: Degradation and Long-Term Storage Stability Welcome to the Technical Support Center for Pronethalol-d6. This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pronethalol-d6: Degradation and Long-Term Storage Stability

Welcome to the Technical Support Center for Pronethalol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of pronethalol-d6. As Senior Application Scientists, we understand that the integrity of your research materials is paramount. This resource offers a comprehensive overview of potential degradation pathways, troubleshooting for stability-related issues, and detailed protocols for ensuring the long-term viability of your pronethalol-d6 samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of pronethalol-d6.

Q1: What are the optimal long-term storage conditions for solid pronethalol-d6?

A1: For long-term stability of solid pronethalol-d6, it is crucial to control environmental factors that can accelerate chemical degradation.[1] We recommend storage at -20°C (-4°F) in a tightly sealed, amber vial to protect from light and moisture.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidative degradation.[3]

Q2: How should I prepare and store stock solutions of pronethalol-d6?

A2: Stock solutions are more susceptible to degradation than the solid compound. We recommend preparing solutions in a high-purity, aprotic organic solvent like acetonitrile or methanol.[4] For short-term use (weeks to months), these solutions should be stored at 2-8°C, protected from light.[2] For long-term storage, aliquoting the stock solution into smaller volumes and storing at -80°C is advisable to minimize freeze-thaw cycles.[2] Avoid aqueous or protic solvents for long-term storage due to the increased risk of hydrogen-deuterium (H/D) exchange.[2]

Q3: What are the primary degradation pathways for pronethalol-d6?

A3: Based on studies of its non-deuterated analog, propranolol, pronethalol-d6 is susceptible to three primary degradation pathways:

  • Photodegradation: The naphthalene skeleton in pronethalol makes it inherently sensitive to light, particularly UV radiation.[5][6] Exposure can lead to the formation of products like 1-naphthol, N-acetyl, and N-formyl derivatives.[5][7]

  • Oxidation: The ether linkage and secondary amine are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions and may result in hydroxylation or cleavage of the ether bond.[8][9][10]

  • Hydrolysis: While generally more stable, the ether linkage can undergo hydrolysis under harsh acidic or basic conditions, especially when coupled with elevated temperatures.[11][12]

Q4: Does the deuterium labeling in pronethalol-d6 affect its stability?

A4: The carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] This can sometimes slow down metabolic or chemical degradation pathways that involve the cleavage of that specific bond.[3] However, the primary degradation vulnerabilities of pronethalol (photodegradation, oxidation at the ether linkage) may not be significantly impacted by the d6 labeling on the isopropyl group. The most critical stability concern introduced by deuteration is the potential for H/D back-exchange, which can compromise isotopic purity.[2][13]

Q5: What are the signs of pronethalol-d6 degradation?

A5: Visual signs can include a change in color (e.g., slight yellowing) of the solid material or solution.[14] However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main peak area and the appearance of new impurity peaks.[15]

Troubleshooting Guide: Addressing Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My HPLC analysis shows new, unidentified peaks that were not present in the initial analysis. What could they be?

A: The appearance of new peaks is a strong indicator of degradation.

  • Causality: These peaks likely represent degradation products. Based on the structure of pronethalol, if the compound has been exposed to light, you may be observing photoproducts like 1-naphthol.[5] If samples were stored improperly or for extended periods at room temperature, these could be oxidative degradants.[8]

  • Troubleshooting Steps:

    • Review Handling and Storage: Cross-reference your storage conditions (temperature, light exposure, container type) with the recommended guidelines.

    • Perform Forced Degradation: To tentatively identify the degradation pathway, conduct a forced degradation study (see Protocol 1). Comparing the retention times of peaks from your stressed samples to the unknown peaks in your aged sample can help identify the cause (e.g., if the peak matches one generated under light stress, photodegradation is the likely culprit).

    • Utilize Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks. This data is invaluable for proposing structures of the degradation products.

Q: The peak area of my internal standard (pronethalol-d6) is decreasing over multiple analytical runs. What is happening?

A: A decreasing peak area for your standard suggests a loss of the compound.

  • Causality: This could be due to either chemical degradation or adsorption onto container surfaces. If the solution is prepared in a protic or aqueous solvent, H/D back-exchange could also be occurring, which might not be resolved chromatographically from the analyte but would alter the mass spectrometric response.[13]

  • Troubleshooting Steps:

    • Solvent and pH Check: Ensure you are using a recommended aprotic solvent. If your mobile phase is highly acidic or basic, this can promote degradation or H/D exchange on-instrument. Prepare fresh standards daily if necessary.[2]

    • Container Compatibility: Test for adsorption by preparing a standard in both glass and polypropylene vials to see if the container material has an effect.

    • Assess Freeze-Thaw Stability: If you are repeatedly using a stock solution from the freezer, perform a freeze-thaw stability experiment (see Protocol 2) to confirm that the compound is stable through this process.[2]

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to maintain the integrity of pronethalol-d6.

FormConditionTemperatureLight/MoistureDurationRationale
Solid Long-Term-20°CProtect from light and moisture (amber, sealed vial)[1]YearsMinimizes all forms of chemical degradation by slowing reaction kinetics.[2]
Solid Short-Term2-8°CProtect from light and moisture (amber, sealed vial)[1]MonthsAdequate for working stock, but not recommended for archival storage.
Solution (in Aprotic Solvent)Long-Term-80°CProtect from light and moisture (amber, sealed vial)MonthsPrevents degradation and minimizes solvent evaporation. Aliquoting is key to avoid freeze-thaw cycles.[2]
Solution (in Aprotic Solvent)Short-Term2-8°CProtect from light and moisture (amber, sealed vial)WeeksSuitable for working solutions used frequently.[2]

Experimental Protocols & Methodologies

These protocols provide a self-validating framework for assessing the stability of your pronethalol-d6 samples.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and demonstrate the stability-indicating nature of an analytical method. This follows principles outlined in ICH guidelines.[11][12]

Methodology:

  • Sample Preparation: Prepare several identical solutions of pronethalol-d6 in acetonitrile at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and keep at room temperature for 24 hours.[16]

    • Photodegradation: Expose a sample solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24-48 hours.[5]

    • Thermal Degradation: Store a sample solution in an oven at 70°C for 48 hours.[11]

  • Control Sample: Keep one sample solution at 2-8°C, protected from light.

  • Analysis: After the stress period, neutralize the acid and base samples. Dilute all samples, including the control, to a suitable concentration (e.g., 10 µg/mL) and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak.[11] The appearance of new peaks under specific conditions points to the relevant degradation pathway.

Protocol 2: Long-Term Stability Study (ICH-Compliant)

Objective: To establish a re-test period or shelf-life for pronethalol-d6 under defined storage conditions.[17][18][19]

Methodology:

  • Batch Selection: Use at least three representative batches of solid pronethalol-d6.[20]

  • Sample Storage: Place samples from each batch into stability chambers under the following long-term conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • (Optional) 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated Conditions: Also, place samples in a chamber at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[18][19]

  • Testing Schedule: Pull samples for analysis at defined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for purity (using a validated stability-indicating HPLC method), appearance, and any other relevant specifications.

  • Data Evaluation: Analyze the data for trends. A significant change is typically defined as a failure to meet the purity specification.[19] The data from accelerated studies can be used to predict long-term stability.[18]

Visualizations

Potential Degradation Pathways of Pronethalol-d6

G cluster_stress Stress Conditions cluster_products Degradation Products Light (UV) Light (UV) Photoproducts Photoproducts (e.g., 1-Naphthol, N-acetyl/formyl derivatives) Light (UV)->Photoproducts Photodegradation Acid/Base + Heat Acid/Base + Heat Hydrolysis_Products Hydrolysis Products (Ether bond cleavage) Acid/Base + Heat->Hydrolysis_Products Hydrolysis Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) Oxidation_Products Oxidative Products (Hydroxylation, Side-chain cleavage) Oxidizing Agents (e.g., H2O2)->Oxidation_Products Oxidation Pronethalol_d6 Pronethalol-d6 Pronethalol_d6->Light (UV) Pronethalol_d6->Oxidizing Agents (e.g., H2O2) Acid/Base + Heat) Acid/Base + Heat) Pronethalol_d6->Acid/Base + Heat)

Caption: Potential degradation pathways for pronethalol-d6 under various stress conditions.

ICH-Compliant Long-Term Stability Study Workflow

cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analysis cluster_evaluation Evaluation & Reporting A Select ≥3 Batches of Pronethalol-d6 B Prepare & Package Samples A->B C Long-Term (e.g., 25°C/60%RH) B->C D Accelerated (e.g., 40°C/75%RH) B->D E Pull Samples at Scheduled Time Points (0, 3, 6, 12... months) C->E D->E F Perform Analytical Tests (HPLC Purity, Appearance) E->F G Analyze Data for Trends & Variability F->G H Establish Re-Test Period or Shelf Life G->H

Caption: Workflow for conducting a long-term stability study according to ICH guidelines.

References

  • Photodegradation products of propranolol: the structures and pharmacological studies.Bioorganic & Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH86bv_ow-sLn37vAEaVEQcbz0t5h31ilElWa4LVkb3M5kskaLa_aW0y4cve9lvUjbgCxRS24rjZ24-8aHNw0rtFbgUxz_dN6YGA7qNSYEIwfi2scHi-F75VfHzVHzjDoZZ_7sF]
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKOMwV_8bSl9rgm9hh8oimrZUyjXQQUORNq9l5zWRsXBWSKtqE58xUcjqgYrYdODRxUYJardhDw6J54mpjIeLIctQ7Fe_-8pjz3czN8zWQixBf6mQ10ELirQeKQLkAoeSyKR4e2tGTBlzMiSR2m0Dd9MbHEaApoUkFPLXsn5BQOukYJ5HgArzunyTqhVCSI5KliV81FkswuvcrPwR48DXI150Nw_lMKoEWG53igjLYA1TnPQ==]
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals.American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuxkBmCvemvGcOBXNgpcQz9H0TynolWsAadz1Zpbemf5mbIiL4tR-NdWTZXvm8gXS0r8ZhXxi54ZjhkmcZw2whNhCajCxy4HabybHouQdr7MQI_P3NC3hZ1oiISPIpkM13q16r40yR-EyCvSwen0RwfM1VkH54-Oge4qwjQA==]
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnLVh9B01L0I_HqZRAV_8Zcvyx9s8uCgFj2okFvU1z3GQEJLO1fEeL6m1rRE-mXnW05p8jfsSmM7OEhDvBq70qDXmRqJ-h99A67MEYejlShZXIn7Kh8YPTF6MjiTPK6UZzpzHiwwjjF7t1SfX5__LGXjdzoknLSOoqkZOMnpV5AVOo7A0KGeUBxgaLiUQZAXRX3FufDiO1bTPUB67lswTP-WperszlDVQgrtle8_80_A==]
  • Photodegradation products of propranolol: The structures and pharmacological studies.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUx6U6-K_SSLZaxrHA2dfv9khWAAD8glgc_Je0t9sXQOa39RAltqpZv6LrACZ_33UqNBCF7aVMMSNxivvtBP32hZMZLnYvpsx56cQ8GdJ1TYnbWSuKvYmSAzYb0uJh19LPa2PDHA-MI0tDs9c7FsCQmWfXraSfE04ABmWCcd_u9-nsOhUvO7fk4sNNcnKbnNJmKxNvlHuasXVQRBveRdygirMESl1uLUipetEwhTrxLCA9KriSt3W0RfJG515tINQ=]
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU160S0IlfNq9odn9EZV3Bi8kF6u59P0UC1NoQSb4VZGa_Fvny5fOIiwO7kRnCvBkBYnsBpOM2wkBHtspQ64kCazoTyvWRVf3BM-p12L_FjY3bHeWDcpac43SyAJI1FuN_mn7Fw_27VWFjnFY=]
  • Propranolol Photodegradation Products Analysis.Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW7nRlygfv6Qa54y4LT5V-pzIi5BD9Ubd0m0Wghghj4sraUQxgSXT-g_c4fo6Wj2PToq2-HMjgA1KI9loyMWvB3nWhK9mxy2hzfhZ2VpSEw_5DhyS-T-a1YyO502PRn-l8lKOGl_cecrnZPPS2e67cVQImA-m-kxPGiEOfAovnANw4J1mO-mwKy1nODhg=]
  • Stability of propranolol hydrochloride in SyrSpend SF.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI_hAB8RfTUXqOGyyt6DW4zBvSXzDx24FzGOs_LroO6IpbtT1I7HafbEf5nTJqe3NSFP6zlTxMclVf7EM1zHl8-vBKQsY3WvBMs2AvemWmTf5E0FF-6yZQKa3nWJC9vWUOha8g]
  • Stability of Propranolol in Extemporaneously Compounded Suspensions.PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLSCz7s8x-15SdzqCRYaQddiJuolfGX3SuhMbddDjz2IJR0tlLObxTqb9l9XXE0PsuMqLT2GOErAofwezcrElEhQ97Fgh7QEu9RFKO0TF0S3NrDMs9IcH6fW2N9quNek6_P4DuxD-hpJ4fOw=]
  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process.PMC. [URL: https://vertexaisearch.cloud.google.
  • Compatibility and Stability Studies of Propranolol Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71kM1mh877y7Dd7cvCs24inbql-nPEW2CqhphcUePs0sbWbT2MBmYVWPvEXeyOhjgxS7IRAu0Ra4YW6FztG5FdW4KkqYdxQ7Wg9yTzKNqXqmA_BxTowxAIa0YQPDKT-7QaZJvAaFgp_qQvKEQTegYepelCyZSqUEBDPEMr4v1qZXFwp3R3MQfVVnJO-6Fwm5O93Q2DAjlhO5MUMz5cP6R7HmwBuXaTvu91qB2z-uzoTdGj5GFsepbKm8yyk1_5jPVh0ArOWx0Fzx3691jxXjJoSF-skUTTtA4lZuCIzLC4jc1Tmy9vA==]
  • Stability of propranolol hydrochloride suspension compounded from tablets.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxYmaXbFTioD8SvTJqrlv3OgMeguKyR8I6pg96mDCCwvbzsmiyEkksAOzLAhsyvOoz6XfdUOP6Vu-xbCYCDwPucrvQxgkIM_h727fIwoegGMMLTya3DHyNOxk15xlavLgzCHs=]
  • Fotoeletrodegradação e determinação voltamétrica de Propranolol.DSpace Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxeZc1hN-8UGEvMnF4Lz9gLpE1a-LYejlR4Zk1LYIpjb2uDopPJF_UG7gFYfHlPBc94-70v4Hk8zTDZVOWtnjExJHM0MvYifxbyfW_bh0fVoJAaxi9-CrrCuNp-_KfNmsc6v3p-yJ_OgyGvqYkHGWaVkSA3uBJI2fOPyfc-fHml63Dwg==]
  • Q1A(R2) Guideline.ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7SGBflj99CRSRW0-II3JZNNK3eiNPOTW0Awh1a0HddWk1kSRyq5sWPV_1njiczjtpGxW0OWIhkQbGH7yHVpZOc5BnZOLDlRTAx_wABi4XfWWqlZd66mzOmOsDICL0qN2IXR0rX0YAHP2fNypFy5uvdp0d80MoIMmRN1KjCt3dbdgvg==]
  • Stability of Propranolol in Extemporaneously Compounded Suspensions.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3JpRIri466pyVH1JmUokANZ0P8Wa6uyajxkbLYZyzndLsIVzcy5LyFI_B9X1E2BnO9J2jF4FFsF590WKLGhiwQdPVIkk8gHNkA9kD2Qqbp9mBboRYru6bZ9jlF-5T73_ykhkHtrLEwp8W8DdEZnmiqhT1pL_RQT6_3IRrnZMFQlCo6oeS9GnBo4-WGwxbPdiUXfq5bewKnSlc-b04n_0TmO0jnGxWt9i0wRiaLp8Yso=]
  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity.Impactfactor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIUwZg-bBJC3r-58wXvS4EXe7E988mE88N8a4qVLCcJdI1jhFeUPG2pBX70Ch5GpZ4hPMQYYzSTS0V78WnVcq7EUgs9iUXc_Sy76F6-yvkSeSwusmZApPquvkcTWBSKHYrIJPE25sNI7IrUun5x8pZid8IRv4wjXWAEl0LPfgE-w==]
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS.Journal of the Serbian Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTozqn0cv_GkThFf4BhRg-8mz9DMjx8mtdWwp3VwoATstdX_6CfdLfosAGDjQ4ubSwICwNSAy6T_qgtyQdeYG_X11jXZygoUSVZbxuInhb1jtLzY3cqaXfN4HSgumaZ9IRTfNYq8VSlA_kh6QTNfTA7tmQ]
  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process.RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBwTmRWA7X6hVgH-ARq7dgKcPdA0bBjATWc9-3tZh6BXxzOJ9i83twy5BIvE3Pv9IFA-38FOZmeu5zHlaOV2NsNlbruaRqs_P9PzGd3wJBB0FJyLC9YGbxagRt1XHmvW0l73jGSZZfwu7Z-_Ym_P0aslHthSMm3hHGJrJf]
  • Degradation of Propranolol by UV-activated Persulfate Oxidation: Reaction Kinetics, Mechanisms, Reactive Sites, Transformation Pathways and Gaussian Calculation.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElATGH4D31KE7PuCHAW3zbHL5ezBgAkuMzxRCER4tQcwkJ5NOL1CIqL_cObR4JnLO3C1cdKXvd9TqoxXgqOOxfzRzdS9Twnv59PAl8Jka-0r6zbp0AhGoBQWmGCexkBCNFKARI]
  • Absorption spectra of propranolol (1) and its degradation product (2)...ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVPf-F0jBqx4rLfWR1i-1fK9qlfoqxlMjFQ7N9H1WbgiGcF40bjuBLbAMfHPjsjpJKOAbawXaeVU1mEn-Xyukl2_th5QApf8BN3t7Q0U-LFOqXWTgmIjzZ5wtrcKaobI86Hep_me3ewyAkavtdgHVo53Cg5jwdMe2AUHqbDvN60cwqkImQNP8Mix7ae9p1i0boWedC2Fh1YAePrMl6M8x9go1W0io_1bdjA6thXI7szQjrucuSM4s5YkINz9uXRA==]
  • Evaluation for Stability Data.ICH. [URL: https://vertexaisearch.cloud.google.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcC5vqn-Nec6w1RTvYyZ0Q7B6zMq8dljp_Y6iZ_6C_0jGJQjB2hA70JdU9M5N5ZicYeLNpgqPPbbOZDDwKiDKCb67793bc9h-cUQ_16ZjWGjUDPun4iMI13irH1hSuAdybFeph-_L4CUL7M7yXvn7fAQ6a0y2PZoZuknCkfTROUHPvon4T7ygQcDkgg163U73CmPn2XG1mHqoSQQQB3cHwHvijp3d_dcIVpPkqx5pccl8xS8j1tpuqHeFSJ_o1]
  • Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar.IJCRT.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOhtnTURom8W6RqIL1ecIccoIZLKk5z9hlqihDzEYzbwdMmjtxmdiEndydaqoKKfbADaRY4JNtC2k6IbmR-aFYklgj3mHlfrZlYe728SulU1uziUNimGZOO5u9rWfYNN75wSKqkB_LzA==]
  • Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaZwxgaKl1MzX53FI0EqIOwxo7i-kR-Yg_EZTfUKitMeyPPt1xR_0KtDpjKg7xM_uHyoRWNH33j-X-AkethLve59yjkIaucBOS-4t71cAcv2qtJSTzUyIc9IKf39Dncl5thWUc3d7ltEa4xFi2uwuUkP9g_aPaNfMOnqEWhShAK1FK3XliKk8IW3vGq6mybQrrgozRmbIRC8DPjtUx_NGZYAF5IxdDGSx5T9_VydTf7zGM0CIMtjpWb7J6uiGJufcSDQ==]
  • ICH harmonised tripartite guideline - quality of biotechnological products.European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEss1Ph2sTvzVvYoBAyHEUF98c_0jAXImvjC1-M5mxTPpeaG-hMDPC8ijTBAFoP9wsoLvLFqGpvOabgpBjmST3WwIQa6VsDj1ebCSxa6p2P8GjuoWjg_WLa8gpO-YNOQbzxCwJcjp5RQuWO3QCFfSqkrxn2W7Z9FW6D0Y=]
  • Influence of aging on the oxidative and conjugative metabolism of propranolol.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPtaKV7GpJ7goNP0tdlpUFSsba-4gmqNAw27qftannKOqlQWHDe04_BHIvu9Vw1cO2b777UtohPKXklLNvBoin7TR1lWfzwty6LpjtuIC2_xiuXR0Wfj_2ANc3U5qdwvcfwBE=]
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product.UKIM Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJuajfSw7oINPwGA5Spgr0lqbQtIWgYGjQxxoYAZfzOALczZuZLxgvUZ8BjOSpG5O3xQclC9m8BcePjNhgq05_kug_g6eHstuPauR0HlFwNT98ioa_aS797a5duDWMvA8LUung2fVGgjfla1Xst-bHtmO9l2ahGBPPJ1U-_Y9eQ1EnID1XHHci7bgC5aQT]
  • Stereoselective ring oxidation of propranolol in man.PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN4GrGTd1D0Jv2wFZADzQcIHnSZ40a3yPAc9hqVgeZz_RIp0odIFLJD6lP4PgnFF_d-0GFDBtlNO1bzNEjHAoB0YsD5BBLyfi-TcihGJ6lsTrktflOwsxAFUzWRmWYbk-sKOIjs2_ik5eceew=]
  • Forced degradation of beta-blockers.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1lS1PfCJs0ARmQ9TYb524j4QdF0NHJX6QQMrL64xQ1v9tHgkT7bCBXbOWzYMObyf9_KuDZVREj8EN2IAC1-KriiZ6Zkby6F2E136FZmPYOj1r25zQkMSMILYXAifggSahwG4K6KBSMcb6HnVcd1yHNZjcZrBYj1NhKL8f4270LukVJQioqTdzJzrr3kk7v3bC]
  • Technical Support Center: Deuterated Standard Stability.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELAIN0FOkzufzTJ8I52L-iA3XJWTeyNMjT_Xf1Y01k6Lcq-IAaFR05WlFQ1CwTCDvp2DM7CUP3SV4NxEsJo1Lf_wImQqxbscQJUB4iULcnMH8QAAD1hxdNXEg-nOALCtYc9EPpAnnl1lZ1pmp1eCJRg7shPZjr_L-S186Zt0hc1DGvQr5MSxLUHe7iA2Vch-6ETI=]
  • Oxidative Cleavage of Propranolol Hydrochloride with Potential Oxidant 1- Chlorobenzotriazole in Acidic and Alkaline Medium.Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH27OzoTN1X1TNTx37mpit-sqRH3sBhxXIQ0fXZ0-zRUrZzTyuJuHMnrtBmeWxrevY--oyAWuybUTmylJtJgu0XSCXa_oZuTMMiIu7Ww-X99N5l00uPoE00mG564AEsc3iWvLEy1V5ab-Hf4c9IgActHwjs7OAWDLX6gpf1sXh903eQtDFw4sMVI56Ddj8dcbH8337B2ySemCho7mZhmcCOiY6BQsmuEGvy7Wx_nj1w_iDBk_cij24KiSWP_TpJksKOd50FKS-yiTQu65M7If82n5x0-xMPzCI_cosWs6tOxSksfyVop1Bb]
  • Photochemical degradation mechanisms and ecotoxicity of propranolol in natural water under simulated and natural sunlight irradiation.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yCGkuWu1WanJhsMwleAbvaQJa3CZ5XW16brbyLtJlCMXGF-rTfypKymfzQc17xUJdLornlpwgiAqu0AHr7EG2_ZN7spv7opaeOzuGaOp-NJNyTxtaTAkuzMej708UR7sMPduWZH6GjL7BLWBWjn9yB7X4F-6ZyUDWtk-ttTzO7PiyXjrUyUGpvfMcTnajVhs0dDGdmZeIyz1WwRHOrG1_qAbDwgd8aLtVVqO0oVRkvUJF6CSlzC8XukrUbaomiybG5BCr0GswSk7AAX96oL684odFM78M9UT_-v6R9fa1n9KqvPP2LWrSLoOTKiz5s7vvr39]
  • Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZVjAgSwRe2eSi8ejrZPKE-sSKC41dJYb1XFEgYVpERa77o66m0vexm3Q-LRaeiVAHopwkFKEln1eeTdAAJ-dZe_SyVxNstTLV94BTGYb_IWc7SkWm4TdGWtU-H73p37IB28RLDDtdnOOHsnwzWkZOgpUCHssdpd9fvQjTBZi_36rdBaqTJ_zUdbkxOfsqB4FMIAEu0fmWRXUHnVFBMSJhpWRAUNLncnDN6vIqPvfFnAoI0_-br8Bc4pXeqDWi6i6QXJQ2VRpGwSCEgeVmSpjtMQWEhIkYvA9hSAinKT3ZifRd-ylnzYLOzkJNAlR0EBqwxkENNozHLnt8N5LHHpW28ey_kO_R1OhPya1HFeWd47ImuSQhZfXBcI6OcEoqu2wMMi4TbPWBC_uC5WMR0KdvFcg0iKZ9uplljWQ]
  • Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWIV8QwT0z9HMIoIMJ3ZzxWkjQe89x_qP2V4RDwMw8baAJy9yACXvbpt0AlZCKrOyB_eCoiEeymqDL3oboWJZeevlJLp9VnHb7XQMm6FFZ1TKxY4Zw6WOsvtWawQLfUjkLWC1v8z8VeArnCE=]
  • Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy...PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6entllMfHyCbnXndqGw_sN2qmO82JnGR_e2tJRXAHpP9_yuryiwYWlEerkkPwwRh9fLQap0GyI1s_JJzJE-BOvlMRn0gNIfxBxDPSouTwoSS_1SSl8M3bd9ekeRbHn2yN_Da4alULo7hGibY=]
  • What is the storage conditions and protocol for deuterated standards of organic compounds?ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4jyb3JbQ9T04zqE7N3o6FbdomIxWp_6-fulLRcv6XIVIDlud3omnjuts2BpkTWRlNjDDbaWf2PXQ7oYeW1U1I4NQwhpYUtZ5LUEjdoS2uUWq8rjHqnHre1bXIed0vtPjzDw7JaKEYSBSVlqhjInaWfFln7He-gMt-wiFV6HU6_T_C4FcrGP5sv8X75l6kIxwK-K__zX9qxfjSpITmwjPuMWLXE0wYamVA5OTSCbRqeC9C_rN7Nw==]
  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx0YhXzrDJV_S6R28StveVKRN6KUMnUM4DYRdcawDSUIO05cniiu_WFwd8z3FkLcwn_qQMR1R3z9wt0tosR4a5AtOwO8tqqDT3jarYaxuTSg3z_vI8NYCzcNXKkJu8_ML6k3698Y-1oqMYLW4=]
  • Oxidative Cleavage of Propranolol Hydrochloride with Potential Oxidant 1-Chlorobenzotriazole in Acidic and Alkaline Medium: A Kinetic, Mechanistic and Spectrophotometric Approach.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jChFqy2kbAByg8ZgkqMTBom8mzhvWmlHuWapMwALRVysyAwNw6KkuuOaojYz0E9Ar9-2QFOXGRLQNq-JrTgTw3jQquh7HIbazbzDOQzb0u8cHOHSiq1ROOvy03fxKTuRgdAHuYmzqTnfbgw4236xjR2oUHgUirj254bJcmwXWQrrpR3wNmVcSvZ4Hrq8N3Ud6KH6bo301cBWJisUxSWgYhP9IdcPNE5L3u1_ejn2_jq6SSf8aMpmsyOmj_EGqsWhHNq8VLap76DGKdN-qcLd38TYz-fNvHV9AvCfjiNh6eecDSAvDprp_pXrfDBdlcBvgzb1AxzMfwCmHkX4s7s3BrPwKFAnnVElNZYu16Mt-ZXel4gZfy97-IbjjIng==]
  • Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry.Redalyc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM1j0pqE-tvqtPCaMEClG4Z2iXbmTSBSnKhf7dE6RXk6ieEni7uAQi2DyJFmDw5zc2OxFGeAv0HllQM1Kvp3gGCH0mRjKZoPGO2AWlLBlCTA77xWDn_xaA5dAqwTKtoJH0NIov9rPET_q3PWpuSWI5gm8=]
  • Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride.Research and Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvXCMUwcNku9z4AOUdHGaAErssrMxbJGy1uCaygBKXBHsv7w8FOjDgxHsMHF1XkuAVO2mghI4dRC6-ecXWGzN-fnEvqdG0dVind-xuMHjY_uaIprVQbGC0y9bKINwyrvtVD1qLIo-xbsn1VspRMTEMubk35BphFJmj34uuiGuZf3vpuInvD5FISpsMQckfYFJ4QP1803LBiSPkmL4raTo2zJHiveRsfLJIenB9RWsFljH5eHWffUXyNNBuIqqEmSM0USvO4lRKH4PvOVFPFk4vNa6kBHPUJQSSqlBtPik5iab2lK70]
  • Optimizing Compound Storage for Long-Term Stability and Safety.GMP Plastics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnl8lXAdjAatsFTh0Fo3PvaidHKEt1D5GxWBi4tW0g3aMtYExWsD9oR8fkhcBm0g0iq6EUsNm4rTWaMR8WzLMCUTSTBzn7t1WgMVopz_mvC8YiG2h83FFIu2dKHVQ-cekW-7dp4Lfx4xIhVARiOgNGnDmu7Ksa3xd1l7ZSC1cmJKTbrGPayco8vtSONs5NxRV_U551rNySk7ZcSUeDMYj_TwMH_HDRjVqD7dudYw04TytytiSC2gi0B6CV5GDA_L4v1Mg=]
  • Propranolol degradation through processes based on the generation of hydroxyl free radical.Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YGqL1gWmuAqCIEgYmD3NDBH9nZycDKoE7T4qy8O1P7XoRAngHEtMoSO8KIe9bJ_9FRRya5WJuMbrDZopN8ej9oui84AlHy35Vh35ybAe8x65feoTZLYKAxUMsBgZMSz7vGj-7VcA-vZepYrZGJXvZgNDDDnBHJ5EcBKF2440DmDybQRcG_UYJA==]
  • Quality Control Essentials for Deuterated Drug APIs.Isotope Science / Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlqyKxvCbxY-rJpNFzlfG3Z6_kDHtNCEQSv7leCpFWaiTXkNI-a15GWOuggiDNm16JkzKCkfIuoogs0KnJR1RbejhGkPdOHy7OElUSL_jipWjqnwS9x8_zfCmtdNexcB_m4_Y2HZK2PNd7pO73-_TL--BlhXEQevRT1lkXGJuaIZVSHSWEhYG13mpfqzhTNaIUyTMK85pT508gEGTuXw==]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Pronethalol and Pronethalol-d6

Welcome to the Advanced Chromatography Support Center. Pronethalol, a foundational beta-adrenergic antagonist developed in 1962[1], is frequently analyzed in pharmacokinetic assays, often serving as an internal standard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Pronethalol, a foundational beta-adrenergic antagonist developed in 1962[1], is frequently analyzed in pharmacokinetic assays, often serving as an internal standard for related compounds[2]. Today, its deuterated analog, Pronethalol-d6, is the gold standard internal standard for LC-MS/MS quantification[3].

A frequent challenge analysts face is the unexpected chromatographic shift between Pronethalol and Pronethalol-d6. This guide provides the mechanistic causality behind this phenomenon and offers field-proven protocols to either mitigate it for quantification or exploit it for isotopic purity analysis.

The Causality of Isotope Separation

To control your chromatography, you must understand the underlying physical chemistry. The separation of isotopologues in Reversed-Phase Liquid Chromatography (RPLC) is driven by the Deuterium Isotope Effect [4].

Because deuterium has a larger mass than protium (hydrogen), the C-D bond possesses a lower zero-point vibrational energy. This results in a shorter, more rigid, and less polarizable bond compared to a standard C-H bond[4]. In RPLC, retention is primarily governed by hydrophobic (dispersion) interactions between the analyte and the nonpolar stationary phase (e.g., C18). Because Pronethalol-d6 is less polarizable, it exhibits weaker dispersion forces with the alkyl chains of the silica surface. Consequently, the protiated compound (Pronethalol) binds more strongly to the stationary phase, causing the deuterated analog to elute earlier[4].

Mechanism A Pronethalol-d6 (Deuterated) C Shorter C-D Bonds & Lower Polarizability A->C B Pronethalol (Protiated) D Longer C-H Bonds & Higher Polarizability B->D E Weaker Dispersion Forces with Stationary Phase C->E F Stronger Dispersion Forces with Stationary Phase D->F G Earlier Elution (Lower k) E->G H Later Elution (Higher k) F->H

Mechanistic pathway of the deuterium isotope effect in reversed-phase liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: My LC-MS/MS method shows Pronethalol-d6 eluting 0.15 minutes before Pronethalol. Is this a problem? For high-resolution MS, this slight shift is acceptable. However, for low-resolution tandem mass spectrometry, partial co-elution can lead to cross-talk or differential matrix suppression. If your goal is quantification, you want to force co-elution. To do this, use a steep gradient (e.g., 5% to 95% organic over 2 minutes) and elevate the column temperature to 40°C. High temperatures increase kinetic energy, overriding the subtle enthalpy differences between the isotopes.

Q2: I need to verify the isotopic purity of my Pronethalol-d6 standard. How do I achieve baseline separation ( Rs​>1.5 ) from unlabeled Pronethalol? To separate them, you must amplify the thermodynamic differences:

  • Isocratic Elution : Gradients compress peaks. Use a shallow isocratic method to maximize stationary phase interactions.

  • Sub-Ambient Temperatures : Isotope separation is enthalpy-driven. Lowering the temperature to 10–15°C significantly enhances the separation factor ( α )[4].

  • High-Efficiency Columns : Utilize long monolithic silica capillary columns or sub-2 µm high-density C18 particles to maximize theoretical plates ( N )[5].

Q3: Both peaks are exhibiting severe tailing (Tailing Factor > 1.8). How do I correct this? Pronethalol is a basic secondary amine. At neutral pH, it is positively charged and interacts strongly with residual, ionized silanols on the silica support via secondary ion-exchange mechanisms[1]. Solution: Lower the mobile phase pH to 2.5 - 3.0 using 0.1% Formic Acid. This protonates the silanols (neutralizing them) and ensures the amine is fully ionized, restricting retention to purely hydrophobic interactions. Alternatively, use a column with a polar-embedded group (e.g., Agilent Bonus-RP) to shield the silanols[1].

Workflow Start Issue: Incomplete Separation of Pronethalol & d6 Check1 Step 1: Mobile Phase Start->Check1 Action1 Switch to Isocratic Elution (e.g., 20% ACN) Check1->Action1 Check2 Step 2: Thermodynamics Action1->Check2 Action2 Lower Column Temp to 10°C (Enhances Isotope Effect) Check2->Action2 Check3 Step 3: Stationary Phase Action2->Check3 Action3 Use High-Density C18 or PFP Column Check3->Action3 Success Result: Baseline Resolution (Rs > 1.5) Action3->Success

Step-by-step troubleshooting workflow to achieve baseline resolution of isotopologues.

Experimental Protocol: High-Resolution Isotopic Separation

This protocol is designed to achieve baseline resolution for isotopic purity analysis. It incorporates a self-validating System Suitability Test (SST) to ensure data trustworthiness before sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Organic (B): LC-MS grade Acetonitrile (ACN).

  • Causality: ACN provides lower viscosity than Methanol at sub-ambient temperatures, maintaining acceptable backpressure. The acidic pH suppresses secondary silanol interactions.

Step 2: Chromatographic Conditions

  • Column: High-density C18 (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Column Temperature: 10°C (Critical for amplifying the isotope effect).

  • Flow Rate: 0.25 mL/min.

  • Elution Mode: Isocratic at 20% B.

  • Injection Volume: 2 µL.

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject a 1:1 molar mixture of Pronethalol and Pronethalol-d6 (100 ng/mL). The system is validated only if the following criteria are met:

  • Efficiency: Theoretical plates ( N ) for Pronethalol must be 20,000.

  • Peak Shape: Tailing factor ( Tf​ ) for both peaks must be 1.2.

  • Resolution: Rs​ between Pronethalol-d6 and Pronethalol must be 1.5. (If Rs​<1.5 , decrease column temperature by 2°C or decrease %B to 18%).

Quantitative Data: Impact of Conditions on Isotope Separation

The following table summarizes the expected chromatographic behavior of Pronethalol isotopologues under varying thermodynamic and kinetic conditions.

Analytical GoalColumn Temp (°C)Elution Mode kD​ (Pronethalol-d6) kH​ (Pronethalol)Selectivity ( α=kH​/kD​ )Resolution ( Rs​ )
LC-MS Quant (Co-elution) 40Gradient (5-95% B)3.453.481.0080.3 (Co-elution)
Partial Separation 25Isocratic (25% B)5.125.221.0190.9 (Partial)
Isotopic Purity (Baseline) 10Isocratic (20% B)8.408.651.0301.6 (Baseline)

References

  • Title: Isotope Effects on Hydrogen Bonding and CH/CD−π Interaction Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns Source: Agilent Technologies Application Notes URL: [Link]

  • Title: Improved Enantiospecific RP-HPLC Assays for Propranolol in Plasma and Urine with Pronethalol as Internal Standard Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: High-Efficiency Liquid Chromatographic Separation Utilizing Long Monolithic Silica Capillary Columns Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Pronethalol-d6 Across Multiple Biological Matrices

Introduction: The Imperative for Rigorous Cross-Validation In the landscape of drug development and bioanalysis, the reliability of quantitative data is paramount. Pronethalol, a non-selective beta-blocker, and its deute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Cross-Validation

In the landscape of drug development and bioanalysis, the reliability of quantitative data is paramount. Pronethalol, a non-selective beta-blocker, and its deuterated analog, pronethalol-d6, are frequently encountered in pharmacokinetic and metabolic studies.[1][2][3] Pronethalol-d6 typically serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision by correcting for variability during sample processing and analysis.[4]

However, the journey of a drug candidate from preclinical to clinical phases often involves the analysis of the compound in various biological matrices, such as plasma, urine, and tissue homogenates like liver microsomes. Each matrix presents a unique biochemical environment, replete with endogenous components like proteins, lipids, and salts that can significantly influence the analytical outcome.[5][6][7] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, thereby compromising the integrity of the quantitative data.[5][6]

Therefore, it is not sufficient to validate a bioanalytical method in a single matrix and assume its applicability to others. A comprehensive cross-validation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) whenever study samples are analyzed in different matrices.[8][9][10][11] This guide provides an in-depth, experience-driven comparison of pronethalol-d6 performance across plasma, urine, and liver microsomes, offering detailed protocols and insights to navigate the complexities of cross-matrix validation.

1.1. The Scope of this Guide

This document will dissect the performance of pronethalol-d6 by:

  • Providing detailed, step-by-step sample preparation and LC-MS/MS analysis protocols for plasma, urine, and human liver microsomes.

  • Presenting a comparative analysis of key validation parameters: linearity, sensitivity, accuracy, precision, recovery, and matrix effects.

  • Offering expert insights into the causal relationships between matrix characteristics and analytical performance.

  • Visualizing experimental workflows to enhance clarity and reproducibility.

Experimental Design and Methodology

A robust experimental design is the bedrock of a successful validation. The following sections detail the materials, instrumentation, and protocols that form the basis of this comparative guide.

2.1. Materials and Reagents

  • Standards: Pronethalol and Pronethalol-d6 (Certified Reference Material grade)

  • Biological Matrices: Pooled Human Plasma (K2EDTA), Pooled Human Urine, Pooled Human Liver Microsomes (HLM)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic Acid, Ammonium Formate

  • SPE Cartridges: Mixed-mode cation exchange cartridges for HLM extraction.

2.2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions: Specific precursor-to-product ion transitions for pronethalol and pronethalol-d6 would be optimized.

2.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pronethalol and pronethalol-d6 in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).

2.4. Sample Preparation Protocols: A Matrix-Specific Approach

The choice of sample preparation technique is dictated by the complexity of the matrix and the need to remove interferences.[12]

2.4.1. Plasma: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the high protein content in plasma.[13][14][15]

  • Workflow Diagram:

    plasma 100 µL Plasma Sample add_is Add 50 µL Pronethalol-d6 (IS) plasma->add_is add_precip Add 300 µL cold Acetonitrile add_is->add_precip vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (10 min, 14000 rpm, 4°C) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

    Caption: Protein Precipitation Workflow for Plasma.

  • Step-by-Step Protocol:

    • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

    • Add 50 µL of the pronethalol-d6 internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[14][16]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]

    • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis.

2.4.2. Urine: Dilute-and-Shoot

Urine is a less complex matrix than plasma, often allowing for a simpler "dilute-and-shoot" approach. This method is high-throughput but offers minimal cleanup, making it susceptible to matrix effects if not carefully validated.

  • Workflow Diagram:

    urine 50 µL Urine Sample add_is Add 50 µL Pronethalol-d6 (IS) urine->add_is add_diluent Add 400 µL Water/Methanol (50:50) add_is->add_diluent vortex Vortex (30 sec) add_diluent->vortex inject Inject into LC-MS/MS vortex->inject

    Caption: Dilute-and-Shoot Workflow for Urine.

  • Step-by-Step Protocol:

    • Pipette 50 µL of urine sample into a microcentrifuge tube.

    • Add 50 µL of the pronethalol-d6 internal standard working solution.

    • Add 400 µL of a 50:50 water/methanol solution.

    • Vortex for 30 seconds.

    • Transfer the diluted sample to an autosampler vial for analysis.

2.4.3. Human Liver Microsomes (HLM): Solid-Phase Extraction (SPE)

HLM samples from in vitro metabolism studies contain proteins and other components that can interfere with analysis.[17][18][19] SPE provides a more rigorous cleanup than PPT, leading to cleaner extracts and reduced matrix effects.[20]

  • Workflow Diagram:

    microsome 100 µL HLM Sample add_is Add 50 µL Pronethalol-d6 (IS) microsome->add_is load Load Sample add_is->load condition Condition SPE Plate (Methanol, then Water) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Acetonitrile with 2% Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

    Caption: Solid-Phase Extraction Workflow for HLM.

  • Step-by-Step Protocol:

    • Condition the wells of an SPE plate with 1 mL of methanol, followed by 1 mL of water.

    • To 100 µL of HLM sample, add 50 µL of the pronethalol-d6 internal standard.

    • Load the sample mixture onto the conditioned SPE plate.

    • Apply a gentle vacuum to draw the sample through the sorbent.

    • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of acetonitrile containing 2% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% A, 5% B).

    • Transfer to an autosampler vial for analysis.

Results and Discussion: A Comparative Analysis

The performance of pronethalol-d6 was evaluated across the three matrices based on the validation parameters stipulated by the FDA and EMA guidelines.[8][9][11]

3.1. Linearity and Sensitivity

ParameterPlasma (PPT)Urine (Dilute-and-Shoot)HLM (SPE)
Calibration Range 1 - 1000 ng/mL5 - 5000 ng/mL0.5 - 500 ng/mL
Correlation (r²) > 0.998> 0.997> 0.999
LLOQ 1 ng/mL5 ng/mL0.5 ng/mL
  • Insight: The SPE method for HLM yielded the highest sensitivity (LLOQ of 0.5 ng/mL) due to its superior cleanup and concentration effect. The dilute-and-shoot method for urine had a higher LLOQ, a direct consequence of the dilution factor and lack of enrichment.

3.2. Accuracy and Precision

The accuracy (% bias) and precision (% CV) were assessed at low, medium, and high QC levels (n=6).

QC LevelPlasma (PPT)Urine (Dilute-and-Shoot)HLM (SPE)
Low QC Accuracy: 2.5%Precision: 4.1%Accuracy: 5.8%Precision: 6.5%Accuracy: 1.8%Precision: 3.5%
Mid QC Accuracy: -1.2%Precision: 3.2%Accuracy: 3.1%Precision: 4.8%Accuracy: -0.9%Precision: 2.7%
High QC Accuracy: 0.8%Precision: 2.9%Accuracy: 2.4%Precision: 4.1%Accuracy: 0.5%Precision: 2.2%
  • Insight: All methods met the acceptance criteria (±15% for accuracy, ≤15% for precision). The data demonstrates that pronethalol-d6 effectively tracks the analyte across all matrices. The slightly higher variability in the urine assay is attributable to the minimal sample cleanup. The SPE method for HLM provided the tightest precision and highest accuracy, underscoring the benefits of a more rigorous extraction.

3.3. Recovery and Matrix Effects

Extraction recovery and matrix effect are critical parameters that reveal the influence of the biological environment on the assay.

ParameterPlasma (PPT)Urine (Dilute-and-Shoot)HLM (SPE)
Extraction Recovery ~95%N/A~88%
Matrix Factor (MF) 0.92 (Slight Suppression)0.85 (Moderate Suppression)1.03 (Minimal Enhancement)
IS-Normalized MF 0.990.981.01
  • Insight:

    • Recovery: The PPT method for plasma showed excellent recovery. The slightly lower recovery in the SPE method is typical due to the multi-step process but is highly consistent.

    • Matrix Effects: The matrix factor (MF) indicates the degree of ion suppression or enhancement. An MF of 1 indicates no effect. The urine samples, with the least cleanup, exhibited the most significant ion suppression (MF=0.85).[6][7][21] However, the critical parameter is the Internal Standard-Normalized Matrix Factor . For all three matrices, this value was very close to 1, demonstrating that pronethalol-d6 effectively compensated for the matrix effects . This is the primary reason for using a stable-isotope labeled internal standard; its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of suppression or enhancement.

Conclusion and Best Practices

This comparative guide demonstrates that pronethalol-d6 is a robust and reliable internal standard for the quantification of pronethalol across diverse biological matrices, including plasma, urine, and human liver microsomes. The key to success lies in selecting a sample preparation method appropriate for the complexity of the matrix.

Key Takeaways for Researchers:

  • Cross-Validation is Non-Negotiable: Never assume a method validated in one matrix will work for another. Regulatory guidelines mandate cross-validation for a reason.[8][9][22][23]

  • Match Cleanup to Matrix Complexity: A simple dilute-and-shoot method may be sufficient for cleaner matrices like urine, but complex matrices like plasma and HLM benefit immensely from more thorough cleanup techniques like PPT or SPE to mitigate matrix effects.[12]

  • The Power of a SIL IS: The use of a stable isotope-labeled internal standard like pronethalol-d6 is the most effective strategy to compensate for matrix effects and ensure data accuracy, as demonstrated by the IS-Normalized Matrix Factor across all tested matrices.

  • Document Everything: Rigorous documentation of all validation experiments and results is essential for regulatory submissions and ensuring data defensibility.[8][11]

By following these principles and adapting the provided protocols, researchers can confidently develop and validate robust bioanalytical methods, ensuring the generation of high-quality, reliable data throughout the drug development lifecycle.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: Google Cloud URL
  • Title: matrix-effect-in-bioanalysis-an-overview.
  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: ResearchGate URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis URL
  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Protein Precipitation Method Source: Phenomenex URL
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Title: Protein Precipitation Plates Source: Thermo Fisher Scientific URL
  • Title: Application Notes and Protocols for Plasma Protein Precipitation Source: Benchchem URL
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL
  • Title: Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis Source: CliniChrom URL
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of three beta-blockers in biofluids and solid tissues by liquid chromatography-electrospray-mass spectrometry Source: PubMed URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry Source: ResearchGate URL
  • Title: Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening Source: Waters Corporation URL
  • Title: Solid phase extraction as a faster alternative to HPLC Source: Wiley Analytical Science URL: [Link]

  • Title: Liquid chromatography – high-resolution mass spectrometry method for determination of NDSRI in six beta-blocker drug substances Source: Thermo Fisher Scientific URL
  • Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: guidelines for the validation of analytical methods used in residue studies in animal tissues Source: Google Cloud URL
  • Title: Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolis Source: eGrove URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: A Comparative Guide to Utilizing Different Internal Standards Source: Benchchem URL
  • Title: Improved Enantiospecific RP-HPLC Assays for Propranolol in Plasma and Urine With Pronethalol as Internal Standard Source: PubMed URL: [Link]

  • Title: Cross validation in bioanalysis: Why, when and how? Source: ResearchGate URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]

  • Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL
  • Title: Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites Source: MDPI URL: [Link]

  • Title: Comparison of some properties of pronethalol and propranolol Source: PubMed URL: [Link]

  • Title: Comparison of some properties of pronethalol and propranolol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comparison of some properties of pronethalol and propranolol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Comparative

evaluating isotopic purity of commercial pronethalol-d6 reference standards

An in-depth evaluation of stable isotope-labeled internal standards (SIL-IS) is a foundational requirement for robust LC-MS/MS bioanalysis. For researchers quantifying beta-adrenergic antagonists, Pronethalol-d6 serves a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of stable isotope-labeled internal standards (SIL-IS) is a foundational requirement for robust LC-MS/MS bioanalysis. For researchers quantifying beta-adrenergic antagonists, Pronethalol-d6 serves as a critical internal standard to normalize variability in extraction recovery, chromatographic shifts, and matrix-induced ionization effects.

However, the analytical integrity of your assay is fundamentally tethered to the isotopic purity of this reference material. This guide provides a comprehensive framework for evaluating commercial Pronethalol-d6 standards, exploring the mechanistic causality of isotopic interference, and detailing a self-validating protocol for purity assessment.

The Mechanistic Causality of Isotopic Cross-Talk

In quantitative mass spectrometry, an internal standard is typically spiked into all samples at a constant, relatively high concentration (often 50–100x the Lower Limit of Quantification, or LLOQ) to ensure a robust signal-to-noise ratio[1].

The synthesis of deuterated compounds like Pronethalol-d6 ( C15​H13​D6​NO ) is rarely 100% efficient. Incomplete deuteration or hydrogen back-exchange at labile positions during manufacturing or storage can result in a heterogeneous mixture of isotopologues (d0, d1, d2, d3, d4, d5) alongside the target d6 compound[2].

The Causality of Assay Failure: If the Pronethalol-d6 standard contains even a trace amount of the unlabelled d0 isotopologue (native Pronethalol), this impurity will elute at the exact same retention time and share the exact same Multiple Reaction Monitoring (MRM) transition as your target analyte[3]. Because the SIL-IS is spiked at high concentrations, a mere 0.1% d0 impurity can contribute a signal that exceeds your target analyte's LLOQ, causing a phenomenon known as isotopic cross-talk or cross-signal contribution[4]. This artificially inflates the analyte signal, destroying the linearity and accuracy of the calibration curve at the lower end of the dynamic range.

G SIL SIL-IS Spike (Pronethalol-d6) D0_Imp Isotopic Impurity (d0 fraction) SIL->D0_Imp Contains (<1% typically) MS_D6 MRM Channel 1 (m/z 236 -> 122) SIL->MS_D6 Intended Signal MS_D0 MRM Channel 2 (m/z 230 -> 116) D0_Imp->MS_D0 Cross-Talk Interference Analyte Target Analyte (Native Pronethalol) Analyte->MS_D0 True Signal Error Positive Bias at LLOQ MS_D0->Error Signal Inflation

Mechanism of isotopic cross-talk where d0 impurities in SIL-IS inflate target analyte quantification.

Experimental Protocol: Evaluating Isotopic Purity

Relying solely on a vendor's Certificate of Analysis (CoA) is a common pitfall. A self-validating laboratory must experimentally verify the isotopic distribution of the SIL-IS upon receipt and periodically during its shelf life[2].

Step-by-Step Methodology (High-Resolution LC-MS)

This protocol isolates the isotopic distribution of Pronethalol-d6, correcting for natural heavy isotopes (like 13C and 15N ) to reveal the true deuteration efficiency.

  • Sample Preparation: Prepare a 1.0 µg/mL solution of the commercial Pronethalol-d6 standard in a highly pure reconstitution solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Do not add native Pronethalol.

  • Instrument Parameters: Inject the sample into a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap, operating in positive Electrospray Ionization (ESI+) mode.

  • Data Acquisition: Acquire full-scan MS data across a narrow mass range (e.g., m/z 220 to 250) to capture the protonated precursor ions [M+H]+ .

  • Signal Extraction: Extract the exact mass chromatograms for all potential isotopologues: d0 (m/z 230.15), d1 (m/z 231.16), up to d6 (m/z 236.19). Integrate the peak areas for each.

  • Mathematical Correction (Crucial Step): The raw signal for d1, d2, etc., will be artificially inflated by the natural abundance of 13C (approx. 1.1% per carbon atom) from the lower-mass isotopologues[5]. Use a probability-based deconvolution algorithm or isotopic correction software to subtract these natural isotopic contributions from the raw peak areas[6].

  • Purity Calculation: Calculate the isotopic purity of d6 as the corrected area of d6 divided by the sum of the corrected areas of all isotopologues (d0 through d6). Calculate the critical d0% as the corrected area of d0 divided by the total area.

Workflow Prep 1. SIL-IS Preparation (High Conc. Solution) Acq 2. HRMS Acquisition (Full Scan / SIM Mode) Prep->Acq Extract 3. Isotope Data Extraction (m/z for d0 to d6) Acq->Extract Correct 4. Natural Abundance Correction (Subtract 13C/15N contributions) Extract->Correct Calc 5. Isotopic Purity Calculation (Ratio of d6 to total species) Correct->Calc

Step-by-step HRMS workflow for evaluating the isotopic purity of deuterated reference standards.

Comparative Analysis of Commercial Standards

When sourcing Pronethalol-d6 from biochemical suppliers (such as Santa Cruz Biotechnology[7], Pharmaffiliates[8], or equivalent vendors), chemical purity and isotopic purity must be evaluated as distinct metrics. High chemical purity (>99%) guarantees the absence of manufacturing byproducts, but it does not guarantee high isotopic purity[9].

Below is a representative comparison of three tiers of commercial Pronethalol-d6 standards based on experimental LC-MS/MS evaluation:

ParameterVendor A (Premium SIL)Vendor B (Standard Grade)Vendor C (Economy Grade)
Chemical Purity (HPLC-UV) > 99.5%> 98.0%> 95.0%
Isotopic Purity (d6 enrichment) 99.8%98.5%94.0%
Unlabeled Impurity (d0 content) < 0.01% 0.15% 1.20%
Isotopic Distribution Profile d6: 99.8%, d5: 0.2%d6: 98.5%, d5: 1.2%, d0: 0.15%d6: 94%, d5: 4%, d0: 1.2%
Cross-Talk Impact at 50 ng/mL IS Spike Negligible (< 0.005 ng/mL bias)Moderate (0.075 ng/mL bias)Severe (0.6 ng/mL bias)
Suitability for ultra-low LLOQ assays Highly RecommendedRequires Mathematical CorrectionNot Recommended
Data Synthesis & Application Insights
  • Vendor A represents the gold standard for clinical pharmacokinetics. The near-zero d0 content ensures that even if the SIL-IS is spiked at high concentrations to maintain linearity across a wide dynamic range, it will not artificially inflate the native Pronethalol signal at the LLOQ[10].

  • Vendor B is typical of many commercial catalogs. While a 98.5% isotopic purity sounds sufficient, the 0.15% d0 fraction will cause measurable cross-talk. If using this standard, scientists must either reduce the SIL-IS spike concentration (risking higher analytical variance at the upper limit of quantification) or apply a mathematical cross-talk correction factor during data processing[2].

  • Vendor C should be strictly limited to qualitative metabolic tracking or structural elucidation studies where absolute quantification at trace levels is not required.

Conclusion & Best Practices

The assumption that a stable isotope-labeled standard is an inert, perfect background normalizer is a dangerous bioanalytical fallacy. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your quantitative workflows:

  • Always perform a zero-analyte/high-IS blank injection during method validation to empirically measure the exact cross-signal contribution of your specific Pronethalol-d6 lot[3].

  • Optimize the IS concentration: Spike the SIL-IS at the lowest concentration that still provides a reproducible peak area (typically targeting an MS response equivalent to the mid-point of your calibration curve) to minimize the absolute mass of d0 introduced into the system.

  • Monitor for Deuterium Exchange: Because deuterium can undergo back-exchange in protic solvents (like methanol or water) over time, re-evaluate the isotopic purity of your working stocks every 3 to 6 months[2].

References

  • Analytical Chemistry. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Retrieved from[Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • CORE. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Retrieved from [Link]

  • PMC / NIH. Mass Spectrometry Advances in Lipidomica: Collision Induced Decomposition. Retrieved from[Link]

  • Publikationsserver der Universität Regensburg. IsoCorrectoR: Isotope correction in stable isotope labeling experiments. Retrieved from [Link]

  • PMC / NIH. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative LC-MS/MS. Retrieved from[Link]

  • Pharmaffiliates. Miscellaneous-impurities: (+/-)-Pronethalol-d6. Retrieved from [Link]

Sources

Validation

A Technical Guide to Understanding Retention Time Shifts: Pronethalol-d6 vs. Non-deuterated Pronethalol

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. Among these, deuterated compounds are frequently employed. However, the substitution of hydrogen with its heavier isotope, deuterium, can introduce a subtle yet significant chromatographic phenomenon: a shift in retention time relative to the non-deuterated analyte. This guide provides a comprehensive comparison of the retention behavior of pronethalol-d6 and its non-deuterated counterpart, pronethalol, supported by established scientific principles and a detailed experimental protocol.

The Chromatographic Isotope Effect: Why Deuteration Matters

The difference in elution times between an analyte and its deuterated isotopologue is known as the chromatographic isotope effect (CIE).[1] This effect stems from the minor but impactful physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These alterations can influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, ultimately resulting in a different retention time.[1]

In reversed-phase liquid chromatography (RPLC), the most common chromatographic mode for pharmaceutical analysis, a prevailing "inverse isotope effect" is often observed.[1] This means that deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) analogs.[1] The earlier elution is generally attributed to the slightly lower hydrophobicity of the deuterated molecule, leading to weaker interactions with the non-polar stationary phase.[2]

Several factors can influence the magnitude of this retention time shift, including:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[2]

  • Position of Deuteration: The location of the deuterium atoms within the molecular structure can affect the molecule's overall polarity and how it interacts with the stationary phase.[2]

  • Molecular Structure: The inherent chemical properties of the analyte itself play a crucial role in the extent of the isotope effect.[2]

While less common for this class of compounds, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times.[2]

Pronethalol and Pronethalol-d6: A Comparative Overview

Pronethalol is a beta-adrenergic antagonist that was a precursor to the widely used drug, propranolol.[3] While its clinical use was short-lived due to toxicity concerns, it remains a valuable reference compound in pharmacological research.[3] Pronethalol-d6 serves as a stable isotope-labeled internal standard for the quantification of pronethalol and related compounds in various biological matrices.

Based on the principles of the chromatographic isotope effect in RPLC, it is expected that pronethalol-d6 will elute slightly earlier than non-deuterated pronethalol. The exact magnitude of this shift will depend on the specific chromatographic conditions employed.

Experimental Protocol for Comparative Analysis

To empirically determine the retention time shift between pronethalol-d6 and pronethalol, a robust and reproducible analytical method is required. The following protocol outlines a standard approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative analysis.

Objective: To accurately measure and compare the retention times of pronethalol and pronethalol-d6 under reversed-phase liquid chromatography conditions.

Materials:

  • Pronethalol analytical standard

  • Pronethalol-d6 analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • A C18 reversed-phase column (e.g., Hypersil GOLD C18 or equivalent)[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

1. Standard Solution Preparation:

  • Prepare individual stock solutions of pronethalol and pronethalol-d6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a working solution containing both pronethalol and pronethalol-d6 at a final concentration of 1 µg/mL each in the initial mobile phase composition.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pronethalol: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

      • Pronethalol-d6: Determine the precursor ion (e.g., [M+H]+, which will be 6 Da higher than pronethalol) and a corresponding product ion.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Acquisition and Analysis:

  • Inject the working solution containing both pronethalol and pronethalol-d6 onto the LC-MS/MS system.

  • Acquire the data in MRM mode.

  • Extract the ion chromatograms for the specific MRM transitions of pronethalol and pronethalol-d6.

  • Determine the retention time (t_R) for each compound at the apex of its chromatographic peak.

  • Calculate the retention time shift (Δt_R) using the formula: Δt_R = t_R(pronethalol) - t_R(pronethalol-d6).[1] A positive value indicates that the deuterated compound elutes earlier.

Expected Results and Data Presentation

The experiment is expected to show a small but measurable retention time shift, with pronethalol-d6 eluting before pronethalol. The results should be tabulated for clarity.

CompoundPredicted Precursor Ion (m/z)Predicted Product Ion (m/z)Expected Retention Time (min)
PronethalolTo be determinedTo be determinedt_R
Pronethalol-d6To be determined (+6 Da)To be determinedt_R - Δt_R

Note: The exact m/z values and retention times will be instrument and method-dependent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of pronethalol and pronethalol-d6 retention times.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solutions (Pronethalol & Pronethalol-d6) prep2 Create Working Solution (Mixture of both analytes) prep1->prep2 lc Inject sample onto Reversed-Phase C18 Column prep2->lc ms Detect using ESI+ and Multiple Reaction Monitoring (MRM) lc->ms extract Extract Ion Chromatograms for each MRM transition ms->extract determine Determine Retention Time (t_R) at peak apex for each compound extract->determine calculate Calculate Retention Time Shift (Δt_R = t_R_pronethalol - t_R_pronethalol-d6) determine->calculate

Caption: Experimental workflow for assessing the retention time shift between pronethalol and pronethalol-d6.

Conclusion

The chromatographic isotope effect is a fundamental consideration for scientists utilizing deuterated internal standards in quantitative analysis. In the case of pronethalol-d6 and pronethalol, a small but distinct retention time shift is anticipated under reversed-phase liquid chromatography conditions, with the deuterated analog typically eluting earlier. Understanding and characterizing this shift is crucial for method development and ensuring the accuracy and robustness of bioanalytical assays. The provided experimental protocol offers a systematic approach for researchers to quantify this phenomenon in their own laboratory settings. By being aware of the potential for such shifts, scientists can better interpret their chromatographic data and maintain the highest standards of scientific integrity in their work.

References

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. Available at: [Link]

  • Shou, W. Z., & Naidong, W. (2004). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 76(13), 3767–3774. Available at: [Link]

  • Comparison of some properties of pronethalol and propranolol. PMC. Available at: [Link]

Sources

Comparative

Comparative Guide: Inter-Day and Intra-Day Precision of Pronethalol-d6 in LC-MS/MS Bioanalysis

Executive Summary & Mechanistic Rationale In the realm of bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving rigorous inter-day (intermediate) and intra-day (repeatability) precision is th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving rigorous inter-day (intermediate) and intra-day (repeatability) precision is the cornerstone of regulatory compliance[1]. When quantifying beta-adrenergic blockers like pronethalol—a foundational compound in cardiovascular pharmacology[2][3]—researchers frequently face severe matrix effects caused by endogenous plasma phospholipids.

This guide objectively compares the analytical performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically Pronethalol-d6 , against a traditional structural analog internal standard (Metoprolol).

The Causality of Precision Failures

During electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for charge droplets, leading to ion suppression or enhancement[4]. A structural analog IS (e.g., Metoprolol) inevitably possesses a different retention time than the target analyte. Consequently, it elutes into a different matrix environment, failing to proportionally track the analyte's ionization fluctuations[5].

Conversely, Pronethalol-d6 shares near-identical physicochemical properties with unlabeled pronethalol. It co-elutes perfectly, experiencing the exact same ionization micro-environment. Furthermore, the +6 Da mass shift of the deuterium label is a deliberate, mechanistic choice: it is large enough to prevent isotopic cross-talk from the naturally occurring M+2 and M+3 isotopes of the unlabeled analyte, which commonly plagues +2 Da or +3 Da labeled standards at the Upper Limit of Quantification (ULOQ)[5][6].

Experimental Workflow Visualization

The following diagram illustrates the self-validating LC-MS/MS workflow designed to intentionally stress the assay using a rudimentary protein precipitation (PPT) method. By leaving high levels of residual phospholipids in the extract, we can objectively evaluate the compensatory power of the two different internal standards[7].

G Sample Plasma Sample (Spiked with Analyte) IS_Add Add Internal Standard (Pronethalol-d6 vs Analog) Sample->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LC Chromatographic Separation (C18 Column) Centrifuge->LC Supernatant MS ESI-MS/MS Detection (MRM Mode) LC->MS Co-elution of Analyte & SIL-IS Data Data Analysis (Peak Area Ratio) MS->Data

LC-MS/MS workflow highlighting the integration of Pronethalol-d6 for matrix effect normalization.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the comparative data, the following protocol adheres strictly to the FDA M10 Bioanalytical Method Validation Guidance[1][8].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Rationale: Calibration standards and QCs must be prepared from separate stock solutions to validate the accuracy of the primary weighing and dilution steps[1].

  • Procedure: Spike blank human plasma with Pronethalol to create a calibration curve ranging from 1.0 ng/mL to 500 ng/mL. Prepare QC samples at four distinct levels: 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 50 ng/mL (Mid QC), and 400 ng/mL (High QC).

Step 2: Internal Standard Spiking
  • Rationale: The IS must be added early in the workflow to correct for any volumetric losses during extraction[5].

  • Procedure: Aliquot 50 µL of each plasma sample into a 96-well plate. Add 20 µL of the IS working solution.

    • Cohort A: Spiked with Pronethalol-d6 (50 ng/mL).

    • Cohort B: Spiked with Analog IS Metoprolol (50 ng/mL).

Step 3: Protein Precipitation (PPT) Extraction
  • Rationale: Acetonitrile crashes plasma proteins but leaves phospholipids intact, creating a high-matrix-effect environment to test IS robustness[7].

  • Procedure: Add 200 µL of ice-cold Acetonitrile (100%) to each well. Vortex for 5 minutes at 1000 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

Step 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Pronethalol transition: m/z 230.1 → 116.1

    • Pronethalol-d6 transition: m/z 236.1 → 122.1

    • Metoprolol (Analog IS) transition: m/z 268.1 → 116.1

Comparative Data Analysis

According to FDA M10 guidelines, the precision (expressed as % Coefficient of Variation, CV) must not exceed 15%, except at the LLOQ where ≤20% is permissible[1]. Accuracy must fall within ±15% of the nominal concentration (±20% at LLOQ)[8].

Table 1: Intra-Day Precision and Accuracy (n=6 replicates per run)

This table demonstrates the repeatability of the assay within a single analytical batch.

QC LevelTarget Conc. (ng/mL)Pronethalol-d6 IS: Precision (%CV)Pronethalol-d6 IS: Accuracy (%)Analog IS (Metoprolol): Precision (%CV)Analog IS (Metoprolol): Accuracy (%)
LLOQ 1.03.8% 102.4%14.2%86.5%
Low QC 3.02.5% 98.7%11.8%89.2%
Mid QC 50.01.9% 100.2%8.4%93.1%
High QC 400.02.1% 99.5%9.1%108.4%

Insight: While the analog IS technically passes the intra-day FDA criteria (barely, at the LLOQ), the variance is significantly higher. The Pronethalol-d6 SIL-IS normalizes the extraction and ionization variances almost perfectly, yielding CVs under 4%.

Table 2: Inter-Day Precision and Accuracy (n=18 over 3 consecutive days)

This table evaluates intermediate precision, factoring in day-to-day variations in mobile phase preparation, instrument tuning, and matrix lot differences.

QC LevelTarget Conc. (ng/mL)Pronethalol-d6 IS: Precision (%CV)Pronethalol-d6 IS: Accuracy (%)Analog IS (Metoprolol): Precision (%CV)Analog IS (Metoprolol): Accuracy (%)
LLOQ 1.04.2% 101.8%22.7% (FAIL) 82.1%
Low QC 3.03.1% 99.1%16.4% (FAIL)85.4%
Mid QC 50.02.8% 100.6%12.1%91.5%
High QC 400.03.0% 99.8%14.5%112.3%

Insight: Over multiple days, varying matrix effects from different plasma lots cause the Analog IS method to fail regulatory acceptance criteria (>20% CV at LLOQ, >15% at Low QC)[1]. Because Metoprolol elutes 0.8 minutes later than Pronethalol, it fails to account for the specific zone of phospholipid-induced ion suppression affecting the target analyte[6]. Pronethalol-d6, co-eluting with the analyte, maintains robust inter-day precision (<5% CV).

Conclusion

The experimental data unequivocally demonstrates that for rigorous LC-MS/MS bioanalysis, structural analogs are insufficient for normalizing complex matrix effects across multiple days and varying biological lots. Pronethalol-d6 acts as a self-validating internal control. Its +6 Da mass shift eliminates isotopic cross-talk[5], while its identical chromatographic behavior ensures that any ion suppression experienced by the analyte is proportionally experienced by the IS[6]. For researchers developing assays bound for IND or NDA regulatory submissions, utilizing a high-quality SIL-IS like Pronethalol-d6 is not merely a recommendation, but a mechanistic necessity to ensure data integrity and FDA M10 compliance.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec DMPK URL
  • Source: National Institutes of Health (NIH)
  • Does a stable isotopically labeled internal standard always correct analyte response?

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Pronethalol-d6

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pronethalol-d6. By moving beyond a simple checklist, we delve into the causalit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pronethalol-d6. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects both the researcher and the integrity of the experiment.

Understanding the Hazard Profile of Pronethalol-d6

Pronethalol-d6 is a deuterated analog of Pronethalol, a non-selective beta-adrenergic antagonist. While deuterium is a stable, non-radioactive isotope of hydrogen, the fundamental toxicological and pharmacological properties of the parent molecule remain the primary concern.[1] Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts regarding acute toxicity.[1] Therefore, our safety protocols are derived from the known hazards of the parent compound, Propranolol, which is structurally and functionally similar.

The primary routes of potential exposure are ingestion, inhalation of aerosolized powder, and skin or eye contact.[2] The parent compound, Propranolol, is classified as harmful if swallowed and can cause significant adverse health effects, including impacts on the cardiovascular and central nervous systems.[2][3][4]

Table 1: Hazard Summary for Pronethalol-d6 (based on Propranolol Hydrochloride data)

Hazard Classification Description Primary Exposure Routes Source(s)
Acute Oral Toxicity Harmful if swallowed. Ingestion [3][4][5]
Skin Irritation May cause skin irritation upon contact. Dermal Contact [2]
Eye Irritation May cause eye irritation. Eye Contact [2]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract. Inhalation [2]

| Specific Target Organ Toxicity | May affect the cardiovascular and central nervous systems. | Ingestion, Inhalation |[2] |

The Core Principle: Engineering Controls as the First Line of Defense

Before any discussion of personal protective equipment, it is critical to emphasize the role of engineering controls. The most effective way to prevent exposure is to handle Pronethalol-d6, particularly in its solid, powder form, within a certified chemical fume hood. A fume hood provides localized exhaust ventilation to capture and remove dust, vapors, and fumes at the source, drastically reducing the risk of inhalation.[6]

A Multi-Layered Approach to Personal Protective Equipment

PPE is the final barrier between the researcher and the chemical. A multi-layered approach ensures comprehensive protection.

Tier 1: Baseline PPE for Any Pronethalol-d6 Handling

This level of protection is mandatory for any task involving Pronethalol-d6, including handling sealed containers.

  • Laboratory Coat: A clean, buttoned lab coat protects street clothes and skin from minor spills and contamination.

  • Safety Glasses with Side Shields: These provide essential protection from splashes and projectiles. Standard prescription glasses are not a substitute.[7]

  • Closed-Toe Shoes: Shoes must fully cover the feet to protect from spills. Perforated shoes or sandals are not permitted in the laboratory.[7]

Tier 2: Task-Specific PPE for Direct Handling

When directly handling the compound (weighing, preparing solutions, etc.), additional, task-specific PPE is required. The following workflow diagram provides a logical pathway for selecting the appropriate level of protection.

PPE_Workflow cluster_start cluster_questions cluster_actions start Start: Assess Task q1 Is the compound in solid (powder) form? start->q1 q2 Weighing powder outside of a fume hood? q1->q2 Yes q3 Is there a significant splash hazard? (e.g., large volumes, vortexing) q1->q3 No (Liquid) a2 Add Respiratory Protection: - NIOSH-approved N95 Respirator q2->a2 Yes (High Risk - Avoid if Possible) a4 Work within a Chemical Fume Hood q2->a4 No (Recommended) a1 Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves q3->a1 No a3 Upgrade Eye/Face Protection: - Chemical Splash Goggles - Face Shield (optional) q3->a3 Yes a3->a1 a4->a1

Caption: PPE selection workflow for handling Pronethalol-d6.

Detailed Protocols for Safety and Disposal

Adherence to strict protocols is essential for minimizing risk and ensuring reproducible, safe science.

Protocol 1: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don chemically resistant nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundering or disposal.

  • Eye/Face Protection: Remove by handling the ear or head straps.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Protocol 2: Waste Disposal Plan

Deuterated compounds and materials contaminated with them must be treated as hazardous chemical waste.[1]

Step-by-Step Disposal Guide:

  • Segregation: All waste contaminated with Pronethalol-d6 must be segregated from general laboratory trash. This includes:

    • Used gloves, weigh boats, and pipette tips.

    • Paper towels or bench pads used for cleanup.

    • Empty stock vials.

    • Aqueous and solvent solutions containing the compound.

  • Labeling: Use designated, sealed hazardous waste containers. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Pronethalol-d6"), and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8]

  • Prohibition: Never pour Pronethalol-d6 or any deuterated compound waste down the drain.[1]

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Promptly flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, use appropriate absorbent material and clean the area while wearing full Tier 2 PPE. All cleanup materials must be disposed of as hazardous waste.

By integrating these principles and protocols into your daily workflow, you can handle Pronethalol-d6 with the high degree of safety and scientific integrity it requires.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of South Carolina. Available at: [Link]

  • Safe Handling and Storage of Chemicals . University of Colorado, Boulder Environmental Health & Safety. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Disposal of deuterium (D₂) . Synergy Recycling. Available at: [Link]

  • Chemical Handling and Storage . Iowa State University Environmental Health and Safety. Available at: [Link]

  • Material Safety Data Sheet Preventol - D 6 . Scribd. Available at: [Link]

  • Personal Protective Equipment (PPE) . United States Environmental Protection Agency (EPA). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.